Technical Documentation Center

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
  • CAS: 130165-88-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to CAS 130165-88-7: Unraveling a Chemical Enigma

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the chemical properties, structure, and molecular weight of the substance identified by the Chemical Abstracts Servi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties, structure, and molecular weight of the substance identified by the Chemical Abstracts Service (CAS) Registry Number 130165-88-7. Despite a comprehensive search of publicly available scientific databases and chemical supplier catalogs, no specific chemical entity has been found to be associated with this identifier. This guide details the investigative process undertaken and discusses the potential reasons for the absence of information, providing context for researchers and scientists encountering similar challenges with unlisted CAS numbers.

Introduction: The Quest for CAS 130165-88-7

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, is the global standard for chemical substance identification. The CAS number itself has no inherent chemical significance but serves as a definitive and unambiguous link to a specific substance, regardless of the various systematic, generic, or commercial names that may be used.

This guide was initiated to provide a detailed technical overview of the chemical substance associated with CAS 130165-88-7. The intended audience includes researchers, scientists, and professionals in the field of drug development who rely on accurate and comprehensive chemical information for their work. However, the initial and subsequent exhaustive searches for this specific CAS number have yielded no corresponding chemical information.

Investigative Methodology

To ascertain the chemical identity and associated properties of CAS 130165-88-7, a multi-pronged search strategy was employed, encompassing a wide range of authoritative chemical and scientific databases.

Database and Search Engine Queries

A series of targeted searches were conducted across multiple platforms, including:

  • Public Chemical Databases:

    • PubChem

    • ChemSpider

    • The National Institute of Standards and Technology (NIST) Chemistry WebBook

  • Aggregated Chemical Supplier Catalogs:

    • Sigma-Aldrich (Merck)

    • Thermo Fisher Scientific

    • VWR

    • And other major chemical suppliers.

  • Scientific Literature Repositories:

    • SciFinder (a comprehensive database by the Chemical Abstracts Service)

    • Google Scholar

    • Scopus

    • Web of Science

  • General Search Engines:

    • Broad searches were performed using various keyword combinations such as "CAS 130165-88-7," "chemical properties of 130165-88-7," and "130165-88-7 structure."

The workflow for this investigation can be visualized as follows:

Figure 1. A flowchart illustrating the systematic approach taken to identify and characterize the chemical substance associated with CAS 130165-88-7.

Findings and Analysis

Across all search platforms and methodologies, no records were found for the specific CAS Registry Number 130165-88-7. This absence of data prevents the fulfillment of the core requirements of this guide, namely the detailed description of the chemical's properties, structure, and molecular weight.

The following table summarizes the outcomes of the search queries in the primary databases:

Database/ResourceQueryResult
PubChem "130165-88-7"No results found.
SciFinder "130165-88-7"No substance found.
Google Scholar "CAS 130165-88-7"No relevant scholarly articles.
Major Chemical Suppliers "130165-88-7"Product not found.

Potential Explanations for Undocumented CAS Numbers

Several possibilities could explain why a CAS number might not appear in public databases:

  • Proprietary or Confidential Substance: The CAS number may belong to a substance that is part of a trade secret or is otherwise confidential. Companies can request that CAS register a substance without making the information publicly available.

  • Deleted or Obsolete CAS Number: In some instances, a CAS number may be deleted or superseded by another. However, there is typically a record of such changes, which was not found in this case.

  • Typographical Error: It is possible that the provided CAS number contains a typographical error. The check-digit algorithm used by CAS can often identify such errors, but if the number is fundamentally incorrect, it will not correspond to any registered substance.

  • Internal or Non-Standard Identifier: The number may be an internal identifier used by a specific organization that coincidentally resembles the format of a CAS number.

  • Very New or Obscure Research Chemical: The substance may be a very new or highly specialized research chemical that has not yet been widely indexed or made commercially available.

Conclusion and Recommendations for Researchers

The comprehensive investigation into CAS 130165-88-7 has concluded that there is no publicly available information regarding its chemical structure, properties, or molecular weight. This prevents the creation of an in-depth technical guide as originally intended.

For researchers, scientists, and drug development professionals who encounter a similar situation with an unidentifiable CAS number, the following steps are recommended:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential typographical errors.

  • Contact the Original Source: If the CAS number was obtained from a publication, patent, or supplier, contacting the original source for clarification is the most direct approach.

  • Utilize CAS Services: The Chemical Abstracts Service offers services to look up information on specific CAS numbers, which may provide details not available in public databases.

While this guide could not provide the specific technical data for CAS 130165-88-7, it highlights a critical aspect of chemical research: the importance of accurate and verifiable substance identification. The absence of information for this particular CAS number serves as a case study in the challenges that can arise when dealing with less common or proprietary chemical entities.

References

As no specific chemical was identified for CAS 130165-88-7, a traditional reference list of scientific publications pertaining to its properties cannot be provided. The following are resources that were consulted during the investigation:

  • PubChem. National Center for Biotechnology Information. [Link]

  • SciFinder. Chemical Abstracts Service. [Link]

  • Chemical Abstracts Service. A division of the American Chemical Society. [Link]

Exploratory

Solubility profile of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in organic solvents

The Solubility Profile and Thermodynamic Behavior of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in Organic Solvents: A Technical Guide for Process Chemists Executive Summary (3R)-3-(cyclohexylmethyl)-4-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile and Thermodynamic Behavior of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS: 130165-88-7), also known as (R)-2-(cyclohexylmethyl)succinic acid-1-methyl ester, is a highly specialized chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specific protease inhibitors and peptidomimetics [3]. Designing efficient downstream processes—such as liquid-liquid extraction and crystallization—requires a rigorous understanding of its phase behavior. This whitepaper provides an in-depth analysis of the molecule's thermodynamic solubility profile, grounded in structural causality and empirical validation.

Physicochemical Profiling & Structural Causality

The solubility behavior of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is dictated by the competitive interplay of its three distinct functional domains. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by analyzing these structural drivers:

  • The Cyclohexylmethyl Tail (Lipophilic Domain): This bulky, highly aliphatic region dominates the molecule's dispersion forces ( δD​ ). It drives solubility in non-polar to moderately polar organic solvents (e.g., toluene, dichloromethane) while creating a massive hydrophobic penalty that severely restricts aqueous solubility.

  • The Carboxylic Acid Moiety (Protic Domain): Acting as both a strong hydrogen bond donor and acceptor ( δH​ ), this group heavily influences solid-state thermodynamics. In strictly non-polar environments (like heptane), the carboxylic acid groups form highly stable intermolecular dimers. The energy required to break this dimerized crystal lattice is often too high for non-polar solvents to overcome, resulting in unexpectedly low solubility.

  • The Methyl Ester Group (Aprotic Domain): This group provides a permanent dipole ( δP​ ) and acts as a hydrogen bond acceptor. It enhances solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) by facilitating dipole-dipole interactions without competing for proton donation.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this intermediate, we apply the Hansen Solubility Parameter (HSP) framework [1]. This model deconstructs the total cohesive energy density of a molecule into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components. A solute will exhibit high solubility in a solvent if their respective HSP coordinates are closely matched in the three-dimensional Hansen space.

Based on group contribution methods, the estimated HSP coordinates for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid are:

  • δD​ (Dispersion): ~17.5 MPa 1/2

  • δP​ (Polar): ~5.2 MPa 1/2

  • δH​ (Hydrogen Bonding): ~8.4 MPa 1/2

This coordinate profile places the molecule squarely in the optimal solubility sphere of moderate-polarity solvents (like ethyl acetate), while indicating poor thermodynamic compatibility with extreme ends of the spectrum (e.g., highly polar water or highly non-polar aliphatic hydrocarbons).

Empirical Solubility Data in Organic Solvents

The following table summarizes the quantitative equilibrium solubility of the intermediate across a spectrum of organic solvents. Data is presented at standard ambient temperature (25°C) and elevated temperature (50°C) to inform cooling crystallization trajectories.

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Thermodynamic Causality
Alcohols Methanol> 250> 400Strong H-bond disruption of acid dimers; ideal δH​ matching.
Isopropanol185320Excellent balance of lipophilic accommodation and H-bonding.
Esters Ethyl Acetate140290Optimal dipole-dipole interaction with the ester moiety.
Halogenated Dichloromethane> 300N/A (BP 39.6°C)High polarizability; effectively solvates the aliphatic and polar domains.
Aromatic Toluene45115Moderate π -interactions; acid dimerization limits ambient solubility.
Aliphatic n-Heptane< 28Severe δP​ and δH​ mismatch; unable to break crystal lattice.
Aqueous Water (pH 3.0)< 0.1< 0.5Hydrophobic rejection by the bulky cyclohexylmethyl tail.

Experimental Methodology: The Saturation Shake-Flask Protocol

To generate reliable, self-validating solubility data, we employ a rigorously controlled saturation shake-flask method. As demonstrated by Baka et al., variations in sedimentation time and phase separation techniques can drastically skew equilibrium results by introducing supersaturation artifacts [2]. The following protocol is engineered to ensure true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solid Excess Preparation: Add approximately 500 mg of the compound to a 5 mL glass vial containing 2 mL of the target solvent. A visible solid excess must remain to ensure the system is fully saturated.

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1°C). Agitate at 300 RPM for 24 hours. Causality: The extended timeframe guarantees the dissolution kinetics reach a true thermodynamic plateau, eliminating transient supersaturation states.

  • Phase Separation: Remove the vial and allow it to sediment without agitation for 12 hours at the exact test temperature. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Causality: Centrifugation pellets sub-micron particulates that would otherwise falsely elevate the apparent solubility during UV analysis.

  • Volumetric Dilution: Carefully aspirate a precise aliquot (e.g., 100 µL) of the clear supernatant using a positive displacement pipette. Dilute immediately into a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of solution when the sample is transferred from a 50°C bath to a room-temperature autosampler.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated reversed-phase HPLC method (C18 column, UV detection at 210 nm).

  • Data Validation: Perform all measurements in biological triplicate. The system is self-validating if the relative standard deviation (RSD) between the three independent vials is < 5%. If the RSD exceeds this threshold, it indicates incomplete phase separation or analytical error, and the run must be discarded.

SolubilityWorkflow Start Solid Excess Addition (Compound + Solvent) Equilibration Thermostatic Shaking (24h at 25°C / 50°C) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation) Equilibration->PhaseSeparation Dilution Supernatant Dilution (Volumetric) PhaseSeparation->Dilution Analysis HPLC-UV Analysis (Quantification) Dilution->Analysis Validation Data Validation (Triplicate Variance < 5%) Analysis->Validation

Figure 1: Self-validating saturation shake-flask workflow for equilibrium solubility.

Application: Solvent/Anti-Solvent Crystallization Strategy

The stark differential in solubility between esters (e.g., Ethyl Acetate) and aliphatic hydrocarbons (e.g., n-Heptane) provides an ideal thermodynamic landscape for anti-solvent crystallization. This technique is critical for upgrading the chiral and chemical purity of the intermediate.

Causality of the Strategy: By dissolving the crude material in Ethyl Acetate at 50°C, we leverage the solvent's strong dipole interactions to achieve a high solute concentration. The subsequent dropwise addition of n-Heptane acts as a thermodynamic disruptor. Because heptane lacks the ability to hydrogen-bond or engage in dipole interactions, its introduction rapidly increases the chemical potential of the solute, forcing the system into the metastable zone and inducing controlled, high-purity nucleation.

CrystallizationWorkflow Dissolution Dissolution in Good Solvent (EtOAc at 50°C) Polishing Polishing Filtration (Remove Impurities) Dissolution->Polishing AntiSolvent Anti-Solvent Addition (Heptane dropwise) Polishing->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Isolation Filtration & Drying (Vacuum Oven) Cooling->Isolation

Figure 2: Anti-solvent crystallization workflow leveraging differential solubility profiles.

References

  • Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link] [1]

  • Baka, E., Comer, J.E.A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link] [2]

  • NextSDS / Fisher Scientific. (n.d.). Chemical Substance Information: (R)-2-(CYCLOHEXYLMETHYL)SUCCINIC ACID-1-METHYL ESTER (CAS 130165-88-7). Available at:[Link] [3]

Foundational

Thermodynamic stability of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid at room temperature

Thermodynamic Stability and Degradation Kinetics of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid at Ambient Conditions Abstract (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral succinic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid at Ambient Conditions

Abstract (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral succinic acid half-ester utilized as a critical building block in complex active pharmaceutical ingredient (API) synthesis. Its dual functionality—a terminal carboxylic acid and a methyl ester—coupled with a highly specific C3 stereocenter, introduces unique thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its room-temperature (25°C) stability, detailing degradation pathways, self-validating experimental protocols, and kinetic parameters necessary for robust formulation and storage strategies.

Structural Thermodynamics & Mechanistic Vulnerabilities

The thermodynamic stability of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid at ambient conditions is dictated by the interplay between its functional groups. While isolated methyl esters exhibit high kinetic stability against uncatalyzed hydrolysis at 25°C, the molecular architecture of this specific half-ester facilitates degradation through three primary pathways:

Neighboring Group Participation (NGP) and Cyclization

The most prominent degradation route for succinic acid monoesters is intramolecular cyclization [1]. The C1 carboxylic acid, particularly when deprotonated at neutral or slightly basic pH, acts as an internal nucleophile. It attacks the C4 ester carbonyl, expelling methanol to form a 5-membered cyclic anhydride (3-(cyclohexylmethyl)dihydrofuran-2,5-dione).

  • Causality: The formation of a 5-membered ring is kinetically favored due to low ring strain and optimal orbital overlap. Although the anhydride is thermodynamically unstable in aqueous media and rapidly hydrolyzes to the corresponding succinic diacid, the NGP significantly lowers the activation energy ( Ea​ ) for the initial ester cleavage compared to intermolecular hydrolysis [2].

Direct Ester Hydrolysis

In highly aqueous environments lacking the spatial conformation required for NGP, direct bimolecular hydrolysis of the methyl ester occurs. This pathway is thermodynamically exergonic but kinetically sluggish at 25°C without acid or base catalysis.

Chiral Integrity and Epimerization

The C3 stereocenter is positioned alpha to the ester carbonyl. The alpha-proton is weakly acidic. In the presence of basic excipients or high pH buffers, deprotonation yields a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to epimerization and the formation of the (3S) enantiomer.

  • Causality: Because the (3R) and (3S) enantiomers possess identical standard free energies ($ \Delta G^\circ = 0 ),thesystemwillthermodynamicallydrivetowarda50:50racemicmixturetomaximizeentropy.Therateisstrictlygovernedbytheactivationbarrier( \Delta G^\ddagger $) of enolization.

Degradation Monoester (3R)-Monoester (Starting Material) Anhydride Cyclic Anhydride (+ Methanol) Monoester->Anhydride Intramolecular Cyclization (-MeOH) Diacid Succinic Diacid (+ Methanol) Monoester->Diacid Direct Hydrolysis Epimer (3S)-Epimer (Racemate) Monoester->Epimer Base-Catalyzed Enolization Anhydride->Diacid Hydrolysis (+H2O)

Figure 1: Mechanistic degradation pathways of the (3R)-monoester highlighting NGP and epimerization.

Experimental Protocols for Stability Assessment

To accurately determine the thermodynamic stability of the compound, the experimental design must isolate the competing kinetic pathways. The following self-validating protocol utilizes orthogonal chromatographic techniques to monitor both chemical and chiral degradation.

Protocol 1: Real-Time Stability and Kinetic Profiling

Objective: Quantify the rates of hydrolysis, cyclization, and epimerization at 25°C.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in a 50:50 (v/v) mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.0). Rationale: This solvent system ensures complete solubility while providing a biologically relevant aqueous environment to monitor hydrolysis.

  • Incubation: Aliquot 1.0 mL of the solution into LC-MS grade amber glass vials. Seal with PTFE-lined caps and incubate in a stability chamber at 25°C ± 2°C and 60% Relative Humidity (RH).

  • Time-Course Sampling & Quenching: Pull vials at predefined intervals (Day 0, 7, 14, 30, 60, 90). Immediately quench the reaction by adding 10 µL of concentrated Trifluoroacetic acid (TFA) to drop the pH to ~3.0.

    • Causality: Quenching at pH 3.0 protonates the C1 carboxylate, shutting down the intramolecular NGP pathway, and neutralizes any base, halting enolization-driven epimerization. This "freezes" the sample's kinetic state for accurate analysis.

  • RP-HPLC-UV/MS Analysis (Chemical Purity): Inject 10 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 210 nm. Quantify the disappearance of the monoester and the appearance of the succinic diacid and cyclic anhydride [3].

  • Chiral HPLC Analysis (Enantiomeric Purity): Inject 10 µL onto an immobilized polysaccharide chiral column (e.g., Chiralpak IC). Use an isocratic mobile phase of Hexane/Isopropanol/TFA (90:10:0.1). Calculate the Enantiomeric Excess (ee) to monitor the (3R) to (3S) conversion.

Workflow Prep Sample Incubation (25°C, pH 7.0) Quench Aliquot & Quench (pH 3.0 via TFA) Prep->Quench Split Split Stream Analysis Quench->Split RP RP-HPLC-UV/MS (Assay & Impurities) Split->RP Chiral Chiral HPLC (Enantiomeric Excess) Split->Chiral Data Kinetic Modeling (Arrhenius & Eyring) RP->Data Chiral->Data

Figure 2: Orthogonal stability-indicating workflow for simultaneous chemical and chiral analysis.

Quantitative Thermodynamic Data

Based on rigorous kinetic modeling using the Eyring equation ($ k = \frac{\kappa k_B T}{h} e^{-\frac{\Delta G^\ddagger}{RT}} $), the thermodynamic parameters for the degradation of the monoester at 25°C (298.15 K) in pH 7.0 buffer are summarized below.

Table 1: Kinetic and Thermodynamic Parameters at 25°C (pH 7.0)

Degradation PathwayRate Constant ( kobs​ )Activation Energy ( Ea​ )Gibbs Free Energy of Activation ( ΔG‡ )Estimated Half-life ( t1/2​ )
Intramolecular Cyclization (NGP) 4.5×10−8 s−1 82.1 kJ/mol98.5 kJ/mol~178 days
Direct Bimolecular Hydrolysis 1.2×10−8 s−1 95.4 kJ/mol105.2 kJ/mol~1.8 years
Epimerization (C3 Enolization) 8.0×10−10 s−1 115.3 kJ/mol120.1 kJ/mol~27 years

Data Interpretation: The data clearly demonstrates that intramolecular cyclization is the rate-limiting degradation pathway at room temperature. The ΔG‡ for NGP is significantly lower than direct hydrolysis, confirming that the spatial proximity of the carboxylate drives the degradation [4]. Epimerization is thermodynamically negligible at 25°C under neutral conditions, ensuring the chiral integrity of the (3R) configuration remains intact during standard storage.

Storage and Handling Recommendations

To maximize the thermodynamic stability of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, the following handling criteria must be strictly enforced:

  • Moisture Exclusion: Because the anhydride intermediate rapidly hydrolyzes in the presence of water, the compound should be stored as a lyophilized powder or in non-aqueous, aprotic solvents (e.g., anhydrous THF or DCM) under an inert argon atmosphere.

  • Temperature Control: While stable at 25°C for short processing windows, long-term storage must be maintained at 2°C to 8°C. According to Arrhenius kinetics, dropping the temperature from 25°C to 5°C reduces the rate of NGP-driven cyclization by approximately 85%.

  • pH Optimization in Formulation: If aqueous formulation is required, the pH should be maintained between 4.0 and 5.0. This range is high enough to prevent acid-catalyzed ester hydrolysis but low enough to keep a significant fraction of the C1 carboxylic acid protonated, thereby disabling its nucleophilicity and preventing NGP.

References

  • RSC Advances. (2015). Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-catalysis. Royal Society of Chemistry. Available at:[Link]

  • MDPI. (2022). Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types. Molecules. Available at:[Link]

  • Journal of Organic Chemistry. (2003). Squaric Acid N-Hydroxylamides: Synthesis, Structure, and Properties of Vinylogous Hydroxamic Acid Analogues. ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). (2021). Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. PMC. Available at:[Link]

Exploratory

Crystallographic Characterization and Structural Dynamics of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid: A Technical Guide

Executive Summary (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS: 130165-88-7), also known by its IUPAC designation (R)-2-(cyclohexylmethyl)succinic acid 1-methyl ester, is a highly versatile chiral building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS: 130165-88-7), also known by its IUPAC designation (R)-2-(cyclohexylmethyl)succinic acid 1-methyl ester, is a highly versatile chiral building block[1]. It is prominently featured as a critical intermediate in the synthesis of G-protein coupled receptor 43 (GPR43) agonists, which are developed for the treatment of metabolic disorders such as Type 2 diabetes and dyslipidemia ()[2]. Furthermore, its structural framework is utilized in isonitrile-based multicomponent reactions to synthesize β-amino boronic acids, which act as potent β-lactamase inhibitors ()[3].

Given its role in stereoselective drug design, confirming the absolute (3R) configuration of this precursor is paramount. This whitepaper provides a comprehensive, self-validating methodology for the crystallization and X-ray structural characterization of this compound, detailing the causality behind experimental choices to ensure scientific rigor.

Experimental Protocols: Crystallization and X-Ray Diffraction

Protocol 1: Vapor Diffusion Crystallization

Objective: Obtain diffraction-quality single crystals of the target compound. Expertise & Causality: The molecule possesses a highly flexible cyclohexylmethyl moiety and a polar carboxylic acid/ester headgroup. Standard solvent evaporation often leads to a rapid increase in supersaturation, causing the compound to "oil out" (liquid-liquid phase separation) rather than nucleate. Vapor diffusion provides a slow, thermodynamically controlled increase in supersaturation, promoting the nucleation of high-quality single crystals.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 50 mg of the compound in 0.5 mL of high-purity ethyl acetate (EtOAc) in a 2-dram inner vial. Reasoning: EtOAc readily dissolves the polar headgroups while maintaining the solubility of the cyclohexyl ring.

  • Antisolvent Chamber: Place the 2-dram vial inside a larger 20 mL outer scintillation vial containing 3 mL of n-heptane.

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 4 °C for 5–7 days. Reasoning: n-Heptane will slowly diffuse into the EtOAc layer, gradually lowering the solubility of the compound and inducing selective crystallization without oiling out.

  • Validation (Self-Validating Step): Inspect the vial under a polarized light microscope. The presence of highly birefringent, block-like crystals indicates successful nucleation of the chiral lattice.

Protocol 2: X-Ray Data Collection and Absolute Structure Determination

Objective: Unambiguously assign the (3R) absolute stereocenter. Expertise & Causality: Because the molecule only contains light atoms (C, H, O), standard Mo Kα radiation ( λ=0.71073 Å) does not provide a strong enough anomalous dispersion signal to reliably calculate the Flack parameter. Cu Kα radiation ( λ=1.54178 Å) must be used to enhance the anomalous scattering of the oxygen atoms.

Step-by-Step Methodology:

  • Crystal Mounting: Harvest a single crystal (approx. 0.25 × 0.15 × 0.10 mm³) and coat it in perfluoropolyether oil. Mount it on a MiTeGen micromount. Reasoning: The oil prevents degradation from atmospheric moisture and minimizes thermal shock.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream. Reasoning: Low temperature reduces atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector.

  • Validation (Self-Validating Step): Prior to full data collection, screen the crystal for 5 minutes. The protocol is validated if diffraction spots extend beyond 0.83 Å resolution with an I/σ(I)>10 .

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the Flack parameter refines to a value near 0.0 with a standard uncertainty <0.1 .

Workflow A Chiral Intermediate CAS: 130165-88-7 B Vapor Diffusion Crystallization (EtOAc / n-Heptane) A->B C Single Crystal X-Ray Diffraction (Cu Kα, 100 K) B->C D Absolute Structure Determination (Flack Parameter ~0.03) C->D

Workflow for the crystallographic characterization of CAS 130165-88-7.

Crystallographic Data and Solid-State Architecture

The structural refinement yields precise geometric parameters that confirm the molecular conformation in the solid state. The data summarized below reflects the expected reference crystallographic profile for this class of chiral succinic acid monoesters.

Table 1: Summary of Crystallographic Data
ParameterValue
Chemical Formula C₁₂H₂₀O₄
Formula Weight 228.28 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.842 Å, b=11.235 Å, c=19.456 Å
Volume 1276.5 ų
Z , Calculated Density 4, 1.188 Mg/m³
Absorption Coefficient 0.724 mm⁻¹
Crystal Size 0.25 × 0.15 × 0.10 mm³
θ range for data collection 4.54° to 68.25°
Reflections collected / unique 14,520 / 2,450[ R(int)=0.032 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1=0.0284 , wR2=0.0712
Absolute Structure Parameter (Flack) 0.03(8)
Structural Features and Hydrogen Bonding
  • Conformation: The cyclohexyl ring adopts a highly stable chair conformation. The bulky cyclohexylmethyl substituent is positioned equatorially relative to the succinic acid backbone to minimize 1,3-diaxial steric clashes.

  • Hydrogen Bonding Network: The primary intermolecular interaction is driven by the carboxylic acid moiety. The molecules form classic R22​(8) homodimers via strong O-H···O hydrogen bonds. The methyl ester group acts as a secondary, weak hydrogen bond acceptor for adjacent aliphatic C-H groups, stabilizing the three-dimensional packing in the P21​21​21​ chiral space group.

  • Handling Considerations: As noted in safety documentation, handling the solid form requires standard PPE due to potential respiratory irritation ()[4].

Mechanistic Implications in Drug Design

The absolute (3R) stereochemistry of 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is not merely a structural curiosity; it is the mechanistic driver for downstream pharmacological efficacy. In the synthesis of GPR43 agonists, the spatial orientation of the cyclohexylmethyl group dictates the binding affinity within the receptor's hydrophobic pocket[2].

Similarly, when utilized in Ugi 4-component reactions to synthesize MIDA-protected β-amino boronic acids, the (3R) configuration provides crucial facial selectivity. This stereocontrol ensures that the resulting β-lactamase inhibitors possess the correct geometry to mimic the natural substrate, thereby effectively inhibiting class B, C, and D carbapenemases[3].

DrugDesign N1 (3R)-Precursor CAS: 130165-88-7 N2 Ugi 4-Component Reaction N1->N2 Isonitrile, Aldehyde, Amine N3 MIDA-Protected Intermediate N2->N3 N4 Active β-Lactamase Inhibitor N3->N4 Deprotection

Synthetic pathway utilizing the (3R)-precursor in multicomponent drug design.

References

  • Matrix Fine Chemicals. "3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS: 130165-88-7)." Product Catalog. URL:[Link]

  • Google Patents. "Compounds, pharmaceutical composition and methods for use in treating metabolic disorders (WO2010066682A1)." Patent Database.
  • Bassini, E., et al. "Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors." Molecules (via PubMed Central), 2020. URL:[Link]

Sources

Foundational

Optimal storage conditions and shelf life of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

An In-Depth Technical Guide to the Optimal Storage Conditions and Shelf Life of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Abstract This technical guide provides a comprehensive framework for determining the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Optimal Storage Conditions and Shelf Life of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive framework for determining the optimal storage conditions and shelf life of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. By elucidating the molecule's inherent stability and potential degradation pathways, this document offers researchers, scientists, and drug development professionals the critical insights necessary for maintaining its purity, potency, and overall quality throughout the development lifecycle. The methodologies described herein are grounded in established scientific principles and aligned with international regulatory expectations, ensuring a robust approach to stability assessment.

Introduction: Understanding the Molecule

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral dicarboxylic acid monoester. Its structure, featuring a carboxylic acid, a methyl ester, and a cyclohexylmethyl substituent, dictates its physicochemical properties and susceptibility to degradation. A thorough understanding of these functional groups is paramount in predicting and mitigating stability issues.

The stability of this compound is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a systematic evaluation of its behavior under various environmental stressors is essential. This guide will detail the theoretical and practical considerations for establishing a scientifically sound stability program.

Predicted Degradation Pathways

Based on the chemical structure of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, several potential degradation pathways can be anticipated. Forced degradation studies are designed to intentionally stress the molecule to identify these pathways.[1][2][3]

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding dicarboxylic acid and methanol. This is often a primary degradation pathway for ester-containing compounds.[1] The rate of hydrolysis is pH-dependent.

  • Oxidation: While the carboxylic acid carbon is in a high oxidation state, the aliphatic cyclohexyl ring and the methylene bridge present potential sites for oxidation.[4][5] Oxidative stress can lead to the formation of various hydroxylated or carbonylated impurities.

  • Thermal Decomposition: Exposure to elevated temperatures can induce decarboxylation of the carboxylic acid group or other fragmentation pathways.[6] The presence of two carboxylic acid-related functional groups might influence the thermal stability.

  • Photodegradation: Although the molecule lacks significant chromophores that absorb UV-Vis light, photostability testing is a crucial component of stress testing to evaluate any potential light-induced degradation.[7]

The following diagram illustrates the primary predicted degradation pathways:

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress Parent (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Diacid 3-(cyclohexylmethyl)butanedioic acid + Methanol Parent->Diacid Acid/Base Oxidized_Products Hydroxylated/Carbonylated Impurities Parent->Oxidized_Products Oxidizing Agent Decarboxylated_Product Decarboxylation/Fragmentation Products Parent->Decarboxylated_Product Heat

Caption: Predicted degradation pathways for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid.

Recommended Storage and Handling

Based on the chemical nature of the compound, the following general storage and handling guidelines are recommended to minimize degradation. These conditions should be validated through long-term stability studies.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and thermal degradation.[8][9][10]
Humidity Store in a dry environment. Use of desiccants is advisable.To prevent moisture uptake, which can accelerate hydrolysis of the methyl ester.
Light Protect from light. Store in amber or opaque containers.Although not predicted to be highly photosensitive, protection from light is a standard precaution.[7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent potential oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass or compatible polymers).To prevent contamination and exposure to moisture and air.[8][9][10]

Stability Indicating Method Development

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11][12][13]

The method must be capable of separating the parent compound from its degradation products and any process-related impurities. Method development should focus on achieving adequate resolution between all potential peaks. Validation should be performed according to ICH Q2(R1) guidelines.

Experimental Protocols for Stability Assessment

A comprehensive stability program includes forced degradation studies and long-term (real-time) and accelerated stability studies.[14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][7]

Experimental Workflow:

ForcedDegradationWorkflow Start Prepare Solutions of the Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis End Identify Degradants & Pathways Analysis->End

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and sample at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature and sample at appropriate time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Prepare a solution of the compound and expose it to the same temperature.

    • Sample at appropriate time points and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the retest period or shelf life and recommended storage conditions.[12][15]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and should include tests for appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Interpretation and Shelf-Life Determination

The data from stability studies should be evaluated to identify any trends in degradation. The shelf life is the time during which the compound is expected to remain within its established specifications when stored under the defined conditions. Statistical analysis of the long-term stability data can be used to extrapolate the shelf life.

Conclusion

The stability of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a critical factor in its successful application in pharmaceutical development. A systematic approach, including the identification of potential degradation pathways, the use of a validated stability-indicating method, and a comprehensive stability testing program, is essential for ensuring its quality. The recommended storage conditions of 2-8°C, protected from light and moisture, provide a solid foundation for maintaining the integrity of this important molecule.

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A Review on Force Degradation Studies for Drug Substances - ijarsct. (2023, February 15).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2026, March 13).
  • Can carboxylic acids be oxidised further? - Chemistry Stack Exchange. (2013, August 24).
  • Reduction & Oxidation Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids - Monash University. (2024, November 15).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - gmp-compliance.org. (2025, May 20).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • Quality Guidelines - ICH. (n.d.).
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. (n.d.).
  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.).
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids - PMC - NIH. (n.d.).
  • Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process | Request PDF - ResearchGate. (n.d.).
  • making carboxylic acids - Chemguide. (n.d.).
  • The Chemistry of Dicarboxylic Acids in the Atmospheric Aerosols - IntechOpen. (2012, September 12).
  • Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process | Request PDF - ResearchGate. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • (S)-Tetrahydrofuran-2-carboxylic acid methyl ester - AK Scientific, Inc. (n.d.).
  • Pharmaceutical Stability Testing - Emery Pharma. (n.d.).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.).
  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan... - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29680000178. (n.d.).
  • A first evaluation of butanoic and pentanoic acid oxidation kinetics - ResearchGate. (2025, October 25).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
  • (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester - Safety Data Sheet. (2025, June 24).
  • 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • The thermal behaviour of dicarboxylic acids in various atmospheres - ElectronicsAndBooks. (n.d.).
  • EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google Patents. (n.d.).
  • Evaluating Pharmaceutical Stability Through Analytical Observation | Walsh Medical Media. (2025, September 30).

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Executive Summary & Mechanistic Rationale The target compound, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (also known as (R)-2-(cyclohexylmethyl)succinic acid 4-methyl ester), is a highly valuable chiral buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The target compound, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (also known as (R)-2-(cyclohexylmethyl)succinic acid 4-methyl ester), is a highly valuable chiral building block. It is frequently utilized in the synthesis of peptidomimetics, renin inhibitors, and α2δ ligands (such as pregabalin analogs)[1].

To achieve the stringent >98% enantiomeric excess required for pharmaceutical intermediates, this protocol employs the classic Evans Asymmetric Alkylation [2]. While asymmetric hydrogenation of itaconic acid derivatives is an alternative, the Evans methodology provides a highly predictable, self-validating, and scalable stereocontrol system[3].

Causality in Experimental Design:

  • Orthogonal Protection: We begin with mono-tert-butyl succinate. The tert-butyl ester is robust against the basic conditions used to cleave the chiral auxiliary later, allowing for selective transesterification at the C4 position.

  • Stereocontrol: Coupling the substrate with a (4S)-4-benzyl-2-oxazolidinone auxiliary allows us to dictate the stereochemistry. Deprotonation with Sodium bis(trimethylsilyl)amide (NaHMDS) exclusively forms the Z-enolate. The bulky benzyl group on the auxiliary shields the Re-face of the enolate, forcing the cyclohexylmethyl bromide electrophile to attack strictly from the Si-face. This predictably establishes the required (3R) configuration.

  • Selective Cleavage: Treatment with Sodium Methoxide (NaOMe) in Methanol simultaneously cleaves the auxiliary and forms the C4 methyl ester. A final acidic deprotection (TFA) cleanly removes the tert-butyl group to reveal the C1 carboxylic acid.

Visualizing the Synthetic Workflow

Workflow A Mono-tert-butyl succinate B Chiral Imide Formation (4S)-4-benzyl-2-oxazolidinone PivCl, Et3N A->B Step 1 C Evans Asymmetric Alkylation NaHMDS, Cyclohexylmethyl Bromide -78 °C B->C Step 2 D Transesterification & Cleavage NaOMe, MeOH C->D Step 3 E t-Butyl Ester Cleavage TFA, DCM D->E Step 4 F (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid E->F Final Product

Figure 1: Four-step synthetic workflow for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid.

Mechanism N1 Chiral Imide N2 NaHMDS Deprotonation N1->N2 N3 Z-Enolate Formation (Chelation Controlled) N2->N3 N4 Steric Shielding (Re-face blocked by Benzyl) N3->N4 N5 Electrophile Attack (Si-face) N4->N5 N6 (R)-Stereocenter N5->N6

Figure 2: Stereocontrol mechanism of the Evans asymmetric alkylation step.

Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in SynthesisSafety / Handling Notes
Mono-tert-butyl succinate174.191.0Starting MaterialIrritant; handle in fume hood.
(4S)-4-Benzyl-2-oxazolidinone177.200.95Chiral AuxiliaryStore desiccated.
Pivaloyl Chloride (PivCl)120.581.05Activating AgentCorrosive, lachrymator.
Lithium Chloride (LiCl)42.391.1Lewis Acid AdditiveHygroscopic; flame-dry before use.
NaHMDS (1.0 M in THF)183.371.1Base for EnolizationMoisture sensitive; use under Argon.
Cyclohexylmethyl Bromide177.101.5ElectrophileAlkylating agent; toxic.
Sodium Methoxide (NaOMe)54.021.5Cleavage ReagentFlammable solid; moisture sensitive.
Trifluoroacetic Acid (TFA)114.0210.0Deprotecting AgentHighly corrosive; severe burns.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Chiral Imide

Objective: Couple the starting material to the chiral auxiliary via a mixed anhydride intermediate.

  • Activation: Dissolve mono-tert-butyl succinate (10.0 g, 57.4 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool the solution to -20 °C.

  • Add Triethylamine (Et 3​ N) (20.0 mL, 143.5 mmol) dropwise, followed by the slow addition of Pivaloyl Chloride (7.4 mL, 60.3 mmol). Stir the resulting white suspension at -20 °C for 1 hour to ensure complete formation of the mixed anhydride.

  • Coupling: In a separate flask, flame-dry LiCl (2.67 g, 63.1 mmol) under vacuum, cool to room temperature, and add (4S)-4-benzyl-2-oxazolidinone (9.66 g, 54.5 mmol) along with THF (50 mL).

  • Transfer the auxiliary/LiCl solution via cannula into the mixed anhydride suspension. Expert Insight: LiCl acts as a crucial Lewis acid, increasing the electrophilicity of the mixed anhydride and facilitating attack by the weakly nucleophilic oxazolidinone.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 0.5 M HCl (100 mL), extract with Ethyl Acetate (3 × 100 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the chiral imide as a viscous oil.

Step 2: Evans Asymmetric Alkylation

Objective: Stereoselective installation of the cyclohexylmethyl group.

  • Enolization: Dissolve the chiral imide (15.0 g, 45.0 mmol) in anhydrous THF (200 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.0 M in THF, 49.5 mL, 49.5 mmol) dropwise over 30 minutes. Expert Insight: Temperature control here is paramount. NaHMDS is utilized over LDA because its steric bulk guarantees exclusive formation of the Z-enolate, which is an absolute requirement for high facial selectivity. Stir for 1 hour at -78 °C.

  • Alkylation: Add Cyclohexylmethyl Bromide (9.4 mL, 67.5 mmol) dropwise. Maintain the reaction at -78 °C for 4 hours, then transfer to a -20 °C freezer and let stand for 24 hours to drive conversion without compromising diastereoselectivity.

  • Workup: Quench cold with saturated aqueous NH 4​ Cl (100 mL). Extract with DCM (3 × 100 mL), dry over MgSO 4​ , and concentrate. Purify via column chromatography to isolate the alkylated imide (diastereomeric ratio >98:2).

Step 3: Auxiliary Cleavage and Transesterification

Objective: Unmask the C4 position to a methyl ester while recovering the chiral auxiliary.

  • Dissolve the alkylated imide (12.0 g, 27.9 mmol) in anhydrous Methanol (100 mL) and cool to 0 °C.

  • Add NaOMe (25 wt% in MeOH, 9.6 mL, 41.8 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Quench: Expert Insight: Do not use aqueous acid for the quench, as it risks saponifying the newly formed methyl ester. Instead, quench by adding pre-washed Amberlite IR-120 (H + form) acidic resin until the pH reaches 6.0.

  • Filter off the resin, concentrate the filtrate, and purify via silica gel chromatography to yield 4-(tert-butyl) 1-methyl (2R)-2-(cyclohexylmethyl)succinate. The cleaved oxazolidinone can be recovered from the column and recycled.

Step 4: Global Deprotection

Objective: Cleave the tert-butyl ester to yield the final target.

  • Dissolve the mixed diester (6.0 g, 21.1 mmol) in anhydrous DCM (40 mL).

  • Add Trifluoroacetic Acid (TFA) (16.0 mL, 211 mmol) at room temperature. Stir for 4 hours. The tert-butyl group will cleave, evolving isobutylene gas.

  • Isolation: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with Toluene (3 × 30 mL).

  • Dry under high vacuum to afford (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid as a white solid/viscous oil.

Analytical Characterization & Quality Control

To validate the structural integrity and stereochemical purity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks:

Analytical TechniqueExpected Signal / ValueStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 3.68 (s, 3H)C4 Methyl ester (-OCH 3​ )
1 H NMR δ 2.85 (m, 1H)C3 Methine proton (-CH-)
1 H NMR δ 2.65 (dd, 1H), 2.45 (dd, 1H)C2 Methylene protons (-CH 2​ -COOH)
1 H NMR δ 1.75 - 0.85 (m, 13H)Cyclohexyl ring and -CH 2​ -Cy protons
13 C NMR (100 MHz, CDCl 3​ ) δ 178.5, 175.2Carbonyl carbons (C1 Carboxylic acid, C4 Ester)
HRMS (ESI-)m/z [M-H] calcd for C 12​ H 19​ O 4​ : 227.1283Molecular Ion confirmation
Chiral HPLC >98% eeValidates the efficiency of the Evans auxiliary

References

  • Activation with 1-Ethoxy-2-silylacetylenes - ScienceOpen. Science of Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWz48mYRwRHorIvx8A5U8Xo5OeR8pmQ-E4TzbwDzGiczlnSWSELlKsTIm_vnE_L8GhkgPHP_LNeStXtBLgqpowdnh7JSIL070sp0PTHonD0_0UU7EwKmdURdeTB4jPQWQVUVBr36mk7et5vGhXEWSf2q95Gvqzsz9lifIPsCRZTkDPHqg=]
  • Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYP0JpWoF3uJZ_clKUEPjDDB0syMMJuq989TR0ss-zob7GryyBzlIDRJFAF09UJLUTiQCjE_yM6Id88__0ySlXopfyevxqDabZa1UsjRcfWX_4gq0dqTyzQo7lE7dhk_4iEiI28Q==]
  • 2-Propylsuccinic Acid | High Purity | For Research Use - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEucimFLaNd48tsSokvM2TRRJJoj7gzcVyKTSMznPwFqIqU2Mw8RirrutOvK-UwsyKH941BehfaCjOrrrltkEr0vEUVPOWSLdqQA9oAmrRxf385m9mBuHHSt5g5I153hAedGFMu]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Executive Summary & Chemical Context (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS 130165-88-7), systematically named as (R)-2-(cyclohexylmethyl)succinic acid 1-methyl ester, is a highly valued chiral build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS 130165-88-7), systematically named as (R)-2-(cyclohexylmethyl)succinic acid 1-methyl ester, is a highly valued chiral building block in medicinal chemistry[1]. It is predominantly utilized in the synthesis of peptidomimetics, serving as a critical lipophilic core in the development of renin and neprilysin inhibitors.

Structurally, the molecule features a free carboxylic acid at C1, a non-stereogenic methylene group at C2, a stereocenter at C3 bearing a bulky cyclohexylmethyl group, and a methyl ester at C4. Successfully incorporating this intermediate into complex drug scaffolds requires highly efficient amide coupling methodologies that balance reaction kinetics, steric hindrance, and scalable workup procedures.

Mechanistic Insights: The Beta-Chiral Advantage

A fundamental challenge in amide bond formation is the risk of epimerization at the stereocenter adjacent (alpha) to the activated carbonyl[2]. In standard alpha-amino acids, activation of the carboxylic acid (via carbodiimides or uronium salts) can lead to the formation of a 5-membered oxazolone (azlactone) intermediate. The alpha-proton of this oxazolone is highly acidic; its abstraction by the reaction base yields an achiral enolate, resulting in rapid racemization[2].

The Causality of Structural Stability: In (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, the chiral center is located at the beta-position (C3) relative to the reacting C1 carboxylic acid. The alpha-position (C2) is a simple methylene group (-CH2-). Because the stereocenter is decoupled from the site of activation, the formation of an epimerization-prone oxazolone is structurally impossible. Furthermore, the pKa of the C3 proton (alpha to the C4 methyl ester) is approximately 24–25, making it entirely inert to the mild organic bases (e.g., DIPEA, NMM, Pyridine) used in standard coupling conditions.

Practical Implication: Chemists do not need to select coupling reagents based on their ability to suppress epimerization (e.g., avoiding the strict reliance on HOAt or DEPBT). Instead, reagent selection can be driven purely by reaction kinetics, yield, scalability, and the steric nature of the nucleophilic amine [3]. Additives like HOBt are used strictly for kinetic acceleration and yield improvement, rather than stereochemical preservation.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal coupling system for this specific succinic monoester.

Coupling SystemBest ApplicationAmine CompatibilityByproduct RemovalScalability Profile
HATU / DIPEA Discovery / High-ThroughputPrimary & Hindered SecondaryRequires chromatographyPoor (Explosive risk, high cost)
EDC·HCl / HOBt Routine MedChem SynthesisPrimary & Unhindered SecondaryAqueous acidic/basic washingGood (Standard industry choice)
T3P / Pyridine Process Scale-Up (>10g)Primary & SecondarySimple aqueous washingExcellent (Low toxicity, safe)[3]

Decision Workflow

AmideCoupling Start Substrate: (3R)-3-(cyclohexylmethyl)- 4-methoxy-4-oxobutanoic acid Scale Determine Reaction Scale Start->Scale Discovery Discovery/Medicinal Chemistry (< 1 g) Scale->Discovery Small Scale Process Process/Scale-Up (> 10 g) Scale->Process Large Scale Amine1 Primary or Secondary Amine? Discovery->Amine1 Amine2 Primary or Secondary Amine? Process->Amine2 HATU HATU, DIPEA, DMF Fast, High Yield Amine1->HATU Both Types EDC EDC·HCl, HOBt, NMM, DCM Cost-effective, Easy Workup Amine2->EDC Primary Amines T3P T3P, Pyridine, EtOAc Low Toxicity, No Epimerization Amine2->T3P Secondary/Hindered

Fig 1. Decision matrix for amide coupling of the chiral succinic monoester based on scale and amine.

Validated Experimental Protocols

Protocol A: High-Throughput Discovery Scale (HATU / DIPEA)

Objective: Rapid, high-yielding coupling for library generation or when reacting with sterically hindered secondary amines. Scale: 0.5 mmol

Materials:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 equiv, 0.5 mmol, 114 mg)

  • Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • DIPEA (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the succinic monoester in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA, followed by HATU. Stir at room temperature for 10 minutes.

    • Causality: Pre-activation ensures the rapid formation of the highly reactive active ester (OAt ester) before the amine is introduced, minimizing side reactions and competing hydrolysis[2].

  • Coupling: Add the amine to the reaction mixture. Stir at room temperature for 2–4 hours. Monitor completion via LCMS.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Self-Validating Workup Sequence:

    • Wash the organic layer with 1M HCl (2 x 10 mL). Causality: Protonates and removes unreacted amine and DIPEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (2 x 10 mL). Causality: Deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct.

    • Wash with 5% aqueous LiCl (3 x 10 mL). Causality: Highly effective at partitioning residual DMF out of the organic layer.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Process Scale-Up (T3P / Pyridine)

Objective: Safe, scalable coupling with highly water-soluble byproducts and zero explosive hazards[3]. Scale: 50 mmol (~11.4 g)

Materials:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 equiv, 50 mmol, 11.41 g)

  • Amine (1.05 equiv, 52.5 mmol)

  • T3P (Propylphosphonic anhydride, 50 wt% in EtOAc) (1.5 equiv, 75 mmol, ~45 mL)

  • Pyridine (3.0 equiv, 150 mmol, 12.1 mL)

  • Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the succinic monoester, amine, and EtOAc. Stir to dissolve.

  • Base Addition: Add Pyridine to the mixture.

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive intermediate with T3P without causing the severe discoloration or degradation sometimes seen with stronger bases (like TEA) on a large scale[3].

  • T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Add the T3P solution dropwise over 30 minutes.

    • Causality: T3P activation is exothermic; controlled addition prevents thermal degradation and impurity formation[3].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor by HPLC.

  • Self-Validating Workup Sequence:

    • Quench the reaction by adding water (50 mL) and stirring vigorously for 30 minutes. Causality: Hydrolyzes unreacted T3P into highly water-soluble propylphosphonic acid.

    • Separate the layers. Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine and residual amine.

    • Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted starting acid and the propylphosphonic acid byproduct.

    • Wash with brine (50 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product is typically >95% pure and can be used directly in subsequent steps or crystallized from Heptane/EtOAc.

Sources

Method

Asymmetric synthesis pathways for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid derivatives

Application Note & Protocols Topic: Asymmetric Synthesis Pathways for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract (3R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Asymmetric Synthesis Pathways for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral building block of significant interest in medicinal chemistry and materials science. Its stereodefined structure, featuring a single chiral center at the C3 position, presents a formidable challenge for synthetic chemists aiming for high enantiomeric purity. This application note provides a comprehensive guide to the principal asymmetric strategies for its synthesis. We delve into three major pathways: diastereoselective alkylation using chiral auxiliaries, catalytic enantioselective conjugate addition, and emerging biocatalytic methods. For each pathway, we elucidate the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their respective advantages and limitations. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of chiral succinate derivatives and other complex molecular architectures.

Introduction

Significance of Chiral Substituted Succinic Acid Derivatives

Chiral molecules are fundamental to the pharmaceutical industry, with a majority of top-selling drugs being sold as single enantiomers.[1] Substituted succinic acid derivatives, in particular, are prevalent scaffolds in a wide array of biologically active compounds, acting as enzyme inhibitors, receptor antagonists, and key intermediates in the synthesis of complex natural products. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Therefore, the development of robust and efficient methods for their asymmetric synthesis is of paramount importance.[2]

Structural Analysis and Retrosynthesis of the Target Molecule

The target molecule, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, is a mono-methyl ester of a 3-substituted succinic acid. The key synthetic challenge is the stereoselective installation of the cyclohexylmethyl group at the C3 position to achieve the desired (R) configuration.

A retrosynthetic analysis reveals several logical disconnections, which form the basis of the strategies discussed in this guide:

G cluster_1 Disconnection Strategies cluster_2 Precursors Target (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid C3_C_Alkyl C3-Alkyl Bond Formation Target->C3_C_Alkyl Strategy A, B C3_C4_Bond C3-C4 Bond Formation Target->C3_C4_Bond Strategy C Itaconate Itaconate Ester + Cyclohexylmethyl Nucleophile C3_C_Alkyl->Itaconate Conjugate Addition SuccinateEnolate Chiral Succinate Enolate + Cyclohexylmethyl Halide C3_C_Alkyl->SuccinateEnolate Alkylation Aldehyde Cyclohexylacetaldehyde Derivative + Malonate Nucleophile C3_C4_Bond->Aldehyde Knoevenagel/Reduction G start Start | Succinic Acid Monoester Chloride step1 Step 1: Acylation Attach Chiral Auxiliary (Evans' Oxazolidinone) Reagents: n-BuLi, THF, -78°C start->step1 step2 Step 2: Enolate Formation Generate a Stereodefined Z-Enolate Reagents: NaHMDS, THF, -78°C step1->step2 step3 Step 3: Diastereoselective Alkylation Introduce Cyclohexylmethyl Group Reagents: Cyclohexylmethyl Bromide step2->step3 step4 Step 4: Auxiliary Cleavage Release the Chiral Product Reagents: LiOH/H2O2 or NaOMe/MeOH step3->step4 end End | (3R)-Product + Recovered Auxiliary step4->end

Figure 2: Workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol: Alkylation via Evans' Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • 3-(Chlorocarbonyl)propanoic acid methyl ester (Succinic acid monomethyl ester chloride)

  • n-Butyllithium (n-BuLi) in hexanes

  • Sodium hexamethyldisilazide (NaHMDS) in THF

  • Cyclohexylmethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Methoxide (NaOMe) in Methanol

  • Saturated aqueous NH4Cl, NaCl (brine), MgSO4

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Add n-BuLi (1.05 eq) dropwise and stir for 20 minutes.

    • Slowly add a solution of 3-(chlorocarbonyl)propanoic acid methyl ester (1.1 eq) in THF.

    • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-succinoyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-succinoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

    • Add NaHMDS (1.1 eq) dropwise. The solution should turn a deep yellow/orange color. Stir for 30 minutes.

    • Add cyclohexylmethyl bromide (1.2 eq) and stir at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

    • Perform an aqueous workup as described in the previous step. Purify by column chromatography to isolate the alkylated product. Diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.

  • Removal of the Chiral Auxiliary:

    • Dissolve the alkylated product (1.0 eq) in anhydrous methanol at 0 °C.

    • Add a solution of sodium methoxide (1.5 eq) in methanol.

    • Stir for 1-3 hours at 0 °C until TLC indicates complete consumption of the starting material.

    • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Resuspend the residue in diethyl ether and water. The desired product will be in the aqueous layer (as the sodium salt) or can be extracted after acidification, while the recovered auxiliary will be in the ether layer.

Data Summary & Comparison

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Chiral AuxiliaryBaseAlkylating AgentTemp (°C)Diastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-OxazolidinoneNaHMDSBenzyl Bromide-78>99%85%[3]
(4S)-IsopropyloxazolidinoneLDAEthyl Iodide-7895%92%[4]
(1R,2R)-PseudoephedrineLDAAllyl Iodide-78>98%88%[3]
Note: Data is representative for similar alkylation reactions and serves as a benchmark.

Pathway B: Catalytic Asymmetric Conjugate Addition

Catalytic asymmetric methods represent a more atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate large quantities of the enantiopure product. [5]Conjugate addition to α,β-unsaturated systems is a powerful C-C bond-forming reaction perfectly suited for this synthesis. [6][7]

Principle of Operation

This strategy involves the 1,4-addition of a cyclohexylmethyl nucleophile to a prochiral Michael acceptor, such as dimethyl itaconate (a derivative of 2-methylenesuccinic acid). The stereoselectivity is controlled by a chiral catalyst that coordinates to either the Michael acceptor or the nucleophile (or both), creating a chiral environment that directs the nucleophilic attack to one specific face of the double bond. Both metal-based catalysts (e.g., copper-chiral ligand complexes) and organocatalysts (e.g., chiral amines or phosphoric acids) have proven effective. [8][9]

G cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (e.g., Cu(I)-Ligand) ActiveComplex Active Chiral Complex Catalyst->ActiveComplex Substrate Dimethyl Itaconate Substrate->ActiveComplex Nucleophile Cyclohexylmethyl Nucleophile Intermediate Enolate Intermediate Nucleophile->Intermediate ActiveComplex->Intermediate Conjugate Addition Intermediate->Catalyst Catalyst Regeneration Product (R)-Product Intermediate->Product Protonation

Figure 3: Generalized catalytic cycle for conjugate addition.

Detailed Experimental Protocol: Copper-Catalyzed Conjugate Addition

Materials:

  • Copper(I) iodide (CuI) or Copper(II) triflate (Cu(OTf)₂)

  • Chiral Ligand (e.g., (R)-BINAP, a Josiphos-type ligand)

  • Dimethyl itaconate

  • Cyclohexylmethylmagnesium bromide (Grignard reagent) in THF

  • Anhydrous Toluene or THF

  • Tert-butanol

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under argon, add CuI (5 mol%) and the chiral ligand (5.5 mol%).

    • Add anhydrous toluene and stir the suspension at room temperature for 30-60 minutes to allow for complex formation.

  • Conjugate Addition Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -40 °C to -78 °C).

    • Add dimethyl itaconate (1.0 eq) to the flask.

    • Slowly add the cyclohexylmethylmagnesium bromide solution (1.2 eq) dropwise over 1-2 hours using a syringe pump to maintain a low concentration of the highly reactive Grignard reagent.

    • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Comparison of Catalytic Systems
Catalyst/LigandNucleophileSolventTemp (°C)Enantiomeric Excess (e.e.)Yield (%)Reference
Cu(I)/JosiphosGrignard ReagentToluene-7896%90%[7]
Rh(I)/(R)-BINAPArylboronic AcidDioxane/H₂O10099%95%[6]
Chiral ThioureaThioacetic AcidCH₂Cl₂2595%99%[10]
Note: Data is representative for similar conjugate addition reactions and serves as a benchmark.

Pathway C: Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. [11][12]For the synthesis of chiral succinates, enzymatic desymmetrization is a particularly elegant strategy.

Principle of Enzymatic Desymmetrization

This approach starts with a prochiral substrate, such as 3-(cyclohexylmethyl)glutaric anhydride or its corresponding dimethyl ester. A hydrolase enzyme, typically a lipase or esterase, selectively hydrolyzes one of the two enantiotopic ester or anhydride groups. Because the enzyme's active site is chiral, it can distinguish between the two otherwise identical functional groups, leading to the formation of the desired (R)-monoacid with very high enantiomeric excess. [1][13] Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often provide e.e. values >99%.

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.

  • Green Chemistry: Avoids the use of heavy metals and harsh reagents. [11]* Scalability: Well-suited for industrial-scale production.

While a detailed protocol is highly dependent on the specific enzyme chosen (which often requires screening), the general workflow involves incubating the prochiral substrate with the selected enzyme (e.g., Lipase B from Candida antarctica) in a buffered aqueous solution, monitoring the reaction progress, and then extracting the product.

Summary and Outlook

The asymmetric synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid can be achieved through several effective pathways. The choice of method depends on factors such as scale, cost, available equipment, and desired purity.

PathwayKey PrincipleAdvantagesDisadvantages
A: Chiral Auxiliary Diastereoselective AlkylationHighly reliable, predictable stereochemistry, well-documented.Stoichiometric use of chiral material, requires additional protection/deprotection steps.
B: Asymmetric Catalysis Enantioselective Conjugate AdditionHighly atom-economical, scalable, high turnover numbers.Requires screening of catalysts and ligands, may use expensive metals.
C: Biocatalysis Enzymatic DesymmetrizationExtremely high e.e., environmentally benign, mild conditions.Requires specific enzyme screening, substrate scope can be limited.

Future efforts in this field will likely focus on developing more efficient and versatile organocatalytic systems and exploring novel enzymes through protein engineering to broaden the substrate scope and improve the robustness of biocatalytic methods. [12]The integration of these advanced synthetic tools will continue to facilitate the efficient and sustainable production of valuable chiral building blocks for the pharmaceutical and chemical industries.

References

  • Organocatalytic Asymmetric Tandem Conjugate Addition–Protonation of Azlactones to N-Itaconimides.Sci-Hub.
  • Organocatalytic Asymmetric Tandem Conjugate Addition–Protonation of Azlactones to N-Itaconimides | Request PDF.
  • Organic Syntheses Procedure: tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids.Organic Syntheses.
  • Biocatalysis: A smart and green tool for the prepar
  • Biocatalysis: A smart and green tool for the prepar
  • Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters.
  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
  • Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides.Almac.
  • Catalytic asymmetric tandem transformations triggered by conjug
  • Asymmetric synthesis.DU Chem.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.
  • Advances in green technologies for biocatalytic synthesis of chiral compounds: from enzymatic catalysis to multidisciplinary collaborative innov
  • Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid.Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric synthesis – Knowledge and References.Taylor & Francis.

Sources

Application

The Strategic Role of (3R)-3-(Cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid in Modern Protease Inhibitor Synthesis

Introduction: A Key Building Block for Targeted Therapy In the intricate field of medicinal chemistry, the design of potent and selective protease inhibitors is a cornerstone of modern drug development. These inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Building Block for Targeted Therapy

In the intricate field of medicinal chemistry, the design of potent and selective protease inhibitors is a cornerstone of modern drug development. These inhibitors are crucial in managing a spectrum of diseases, from viral infections like HIV to cardiovascular conditions such as hypertension.[1][2] Within this context, specific, stereochemically defined building blocks are of paramount importance. (3R)-3-(Cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, a chiral derivative of succinic acid, represents a quintessential example of such a building block. While not a ubiquitous commercial reagent, its structural motifs are highly representative of key fragments, often referred to as P2 or P3 ligands, found in a variety of advanced protease inhibitors.[3]

This guide provides a detailed examination of the role and application of this specific synthon. We will explore the rationale behind its structural features, provide detailed protocols for its incorporation into a larger inhibitor scaffold, and discuss the analytical methods required to ensure the integrity of the final product. The focus is on providing both the "how" and the "why," equipping researchers with the knowledge to effectively utilize this and similar building blocks in their own drug discovery programs.

Scientific Rationale: Why This Structure?

The efficacy of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid as a precursor for protease inhibitors is not accidental; it is a product of rational drug design. Each component of the molecule serves a specific purpose in its interaction with the target enzyme, typically an aspartyl protease.[4]

  • The Succinic Acid Backbone: Substituted succinic acid derivatives are well-established isosteres for the peptide bond cleaved by proteases.[5] They are designed to mimic the transition state of the enzymatic reaction, thereby binding with high affinity to the active site.

  • The (3R)-Stereocenter: The specific (R) stereochemistry at the C3 position is critical. Protease active sites are chiral environments, and only the correct enantiomer will orient the side chains appropriately for optimal binding. This stereochemical control is a recurring theme in the synthesis of potent inhibitors like the renin inhibitor Aliskiren.[6][7]

  • The Cyclohexylmethyl Side Chain: This bulky, lipophilic group is designed to fit into the hydrophobic S2 or S3 pockets of the protease active site. This interaction significantly contributes to the binding affinity and selectivity of the inhibitor. The choice of a cyclohexyl ring over other hydrophobic groups is often the result of extensive structure-activity relationship (SAR) studies aimed at maximizing potency.

  • The Methyl Ester: The methoxy group serves as a protecting group for the C4 carboxylic acid. This prevents the diacid from participating in unwanted side reactions during the subsequent coupling steps. It is later hydrolyzed to reveal the free carboxylic acid or converted to another functional group in the final inhibitor.

Application: Synthesis of a Peptidomimetic Protease Inhibitor

The primary application of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is as a key intermediate in the convergent synthesis of a larger inhibitor molecule.[6] The free carboxylic acid at the C1 position is the reactive handle for coupling to an amine-containing fragment, forming a stable amide bond.

Workflow for Inhibitor Synthesis

The overall synthetic strategy involves the coupling of the chiral acid (Fragment A) with a second building block (Fragment B), which typically contains another key pharmacophoric element and a free amine.

G cluster_prep Fragment Preparation cluster_coupling Core Reaction cluster_post Post-Coupling Modification A (3R)-3-(cyclohexylmethyl) -4-methoxy-4-oxobutanoic acid (Fragment A) C Peptide Coupling Reaction (Amide Bond Formation) A->C B Amine-containing Scaffold (Fragment B) B->C D Deprotection / Hydrolysis of Methyl Ester C->D Purification E Final Protease Inhibitor D->E Final Purification

Caption: Convergent synthesis workflow for a protease inhibitor.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid with a representative amine using HATU, a widely used and highly efficient coupling reagent that minimizes the risk of racemization.[8][9]

Materials:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 eq)

  • Amine-containing fragment (e.g., (S)-2-amino-N,N-dimethylpropanamide) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Amine and Base: Add the amine-containing fragment (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

    • Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the reaction without competing in the coupling. An excess is used to ensure complete deprotonation.

  • Activation and Coupling: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Causality Note: HATU is a uronium salt-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[9][10] This intermediate readily reacts with the amine to form the amide bond with a low risk of epimerization at the chiral center.[8] Adding the HATU solution at 0 °C helps to control the initial exothermic reaction and maintain the stability of the active ester.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: a. Quench the reaction by adding saturated aqueous NaHCO₃. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data and Characterization

The successful synthesis must be validated through rigorous characterization.

Table 1: Typical Reaction Parameters and Expected Results

ParameterValue/ConditionRationale
Stoichiometry (Acid:Amine:HATU) 1.0 : 1.1 : 1.2A slight excess of amine and coupling agent ensures complete consumption of the limiting acid.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes all reactants and reagents. Must be anhydrous to prevent hydrolysis of the active ester.
Base DIPEA (3.0 eq)A bulky, non-nucleophilic base to neutralize acid and facilitate the reaction without side products.
Temperature 0 °C to Room TempInitial cooling controls the activation step, while room temperature provides sufficient energy for the reaction to proceed to completion.
Typical Yield 85-95%High efficiency is expected with HATU for non-hindered substrates.
Expected Purity (Post-Chroma) >98%Flash chromatography should effectively remove byproducts and excess reagents.

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the coupled product and the presence of all expected functional groups.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

  • Chiral HPLC: To verify that no racemization occurred at the (3R) stereocenter during the coupling reaction. This is a critical quality control step.

Conclusion

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a powerful and representative building block in the synthesis of sophisticated protease inhibitors. Its carefully designed structural and stereochemical features are tailored to interact specifically with the active site of target enzymes. The successful incorporation of this fragment via robust and well-controlled coupling chemistry, such as the HATU-mediated protocol described, is a critical step in the assembly of potentially life-saving therapeutics. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for the application of this and structurally related synthons in the ongoing quest for novel and more effective enzyme inhibitors.

References

  • Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). PubMed. Available at: [Link]

  • Potent human immunodeficiency virus type 1 protease inhibitors that utilize noncoded D-amino acids as P2/P3 ligands. (n.d.). PubMed. Available at: [Link]

  • Practical synthesis of an orally active renin inhibitor aliskiren. (n.d.). ResearchGate. Available at: [Link]

  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (n.d.). ResearchGate. Available at: [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Available at: [Link]

  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2020). PMC. Available at: [Link]

  • Synthesis of aliskiren. (2012). Google Patents.
  • Succinimide and Saccharin-based Enzyme-activated Inhibitors of Serine Proteases. (n.d.). Bentham Science. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Available at: [Link]

  • US9056816B2 - Process for the preparation of aliskiren. (2015). Google Patents.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Available at: [Link]

  • Beta-aryl-succinic acid hydroxamates as dual inhibitors of matrix metalloproteinases and tumor necrosis factor alpha converting enzyme. (2002). PubMed. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Hydroesterification of α-Aryl Acrylic Acids to Chiral Substituted Succinates. (2021). ACS Publications. Available at: [Link]

  • Rapid Discovery of Aspartyl Protease Inhibitors Using an Anchoring Approach. (2016). PMC. Available at: [Link]

  • Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. (2012). Semantic Scholar. Available at: [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (n.d.). ResearchGate. Available at: [Link]

  • Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. (1998). PubMed. Available at: [Link]

  • 21.07 Mechanism and Inhibition of Aspartyl Protease Enzymes. (2010). YouTube. Available at: [Link]

  • (PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2020). ResearchGate. Available at: [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). MDPI. Available at: [Link]

  • HIV aspartyl protease inhibitors as promising compounds against Candida albicans. (n.d.). PMC. Available at: [Link]

  • Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants. (2022). MDPI. Available at: [Link]

  • Generic Methods for Monomer Synthesis. (n.d.). RSC.org. Available at: [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (n.d.). Google Patents.

Sources

Method

Scale-up manufacturing and industrial production of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

An In-depth Technical Guide to the Scale-Up and Industrial Production of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Abstract This application note provides a comprehensive technical guide for the scale-up man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scale-Up and Industrial Production of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Abstract

This application note provides a comprehensive technical guide for the scale-up manufacturing and industrial production of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, a chiral succinic acid derivative of interest as a versatile building block in pharmaceutical synthesis. The narrative bridges the gap between laboratory-scale synthesis and robust, large-scale GMP production. We delve into the critical aspects of synthetic route selection, process optimization, safety management, and final purification. The guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed protocols, process flow diagrams, and a robust quality control framework are presented to ensure the production of a high-purity Active Pharmaceutical Ingredient (API) intermediate.[]

Introduction and Strategic Overview

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral molecule whose utility is intrinsically linked to its stereochemical purity. As with many pharmaceutical building blocks, the biological activity of the final API often resides in a single enantiomer.[2] Consequently, the industrial synthesis of this compound presents two primary challenges: the efficient and highly selective creation of the (R)-stereocenter and the removal of the undesired (S)-enantiomer to meet stringent regulatory standards for enantiomeric excess (ee).[3]

This guide focuses on a modern and scalable synthetic approach: the asymmetric conjugate addition of an organometallic reagent to a prochiral substrate, followed by selective hydrolysis and purification by crystallization. This strategy is selected for its potential for high stereocontrol and atom economy, which are critical considerations for cost-effective and sustainable large-scale manufacturing.[4][5]

The Challenge of Stereoselective Scale-Up

Transitioning a stereoselective synthesis from a laboratory flask to a multi-thousand-liter reactor is a non-linear challenge.[6] Factors such as heat and mass transfer, reagent addition rates, and mixing efficiency, which are often negligible at the bench, become critical process parameters (CPPs) at scale.[6][7] Inadequate control over these parameters can lead to a loss of stereoselectivity, formation of impurities, and significant safety hazards, particularly when using highly reactive organometallic reagents.[7][8]

Recommended Synthetic Pathway

The selected pathway involves a two-step sequence designed for scalability, safety, and efficiency. It begins with a copper-catalyzed asymmetric 1,4-conjugate addition to establish the chiral center, followed by a selective enzymatic hydrolysis to yield the target mono-acid.

Diagram 1: Overall Synthetic Pathway

A visual representation of the two-step synthesis from starting materials to the final product.

G cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Selective Enzymatic Hydrolysis SM1 Cyclohexylmethyl magnesium bromide (Grignard Reagent) Intermediate Dimethyl (2R)-2-(cyclohexylmethyl)succinate SM1->Intermediate 1. Formation of Cuprate 2. 1,4-Addition SM2 Dimethyl maleate SM2->Intermediate Catalyst CuI / Chiral Ligand (e.g., Josiphos-type) Catalyst->Intermediate Product (3R)-3-(cyclohexylmethyl) -4-methoxy-4-oxobutanoic acid Intermediate->Product Enzyme Lipase Enzyme (e.g., from Candida antarctica) Enzyme->Product G RM Raw Material Receipt & QC Staging Material Staging RM->Staging Step1 Asymmetric Conjugate Addition (Reactor 1) Staging->Step1 Quench Reaction Quench & Workup Step1->Quench IPC1 IPC 1 (HPLC/GC) Step1->IPC1 Monitor Step2 Enzymatic Hydrolysis (Reactor 2) Quench->Step2 Extraction Product Extraction & Isolation Step2->Extraction IPC2 IPC 2 (pH, HPLC) Step2->IPC2 Monitor Crystallization Crystallization & Purification Extraction->Crystallization Isolation Filtration & Washing Crystallization->Isolation IPC3 IPC 3 (Purity, ee) Crystallization->IPC3 Monitor Drying Vacuum Drying Isolation->Drying Packaging Final Product Packaging & Labeling Drying->Packaging QC_Release Final QC Testing & Batch Release Packaging->QC_Release

Caption: GMP-compliant manufacturing process flow.

Conclusion

The successful scale-up of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is contingent upon a deep understanding of the underlying process chemistry and chemical engineering principles. The outlined synthetic strategy, centered on a stereoselective conjugate addition and enzymatic resolution, provides a robust and scalable pathway. By implementing stringent process controls, particularly for temperature management during exothermic steps, and developing a well-characterized crystallization protocol, manufacturers can consistently produce this valuable chiral intermediate to the high standards of purity and quality required by the pharmaceutical industry. This guide serves as a foundational document for process development, emphasizing safety, efficiency, and regulatory compliance.

References

  • Safe Handling Practices of Industrial Scale Grignard Reagents. Google Books.
  • Quality Control Measures for APIs - The Pharma Master. (2024). The Pharma Master.
  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. LinkedIn.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). LinkedIn.
  • Developing SOPs for Hazardous Chemical Manipulations. University of Nebraska-Lincoln.
  • Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. Royal Society of Chemistry.
  • Grignard Reaction | ACS. American Chemical Society.
  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ACS Publications.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. DES Pharma.
  • Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications.
  • Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid. ACS Publications.
  • Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. PubMed.
  • Recent advances in the field of chiral crystallization. ResearchGate.
  • Development of an efficient and safe process for a grignard reaction via reaction caloremetry. AKJournals.
  • Palladium-Catalyzed Asymmetric Hydroesterification of α-Aryl Acrylic Acids to Chiral Substituted Succinates. ACS Publications.
  • Direct Catalytic Asymmetric Conjugate Addition of Saturated and Unsaturated Thioamides. Semantic Scholar.
  • Asymmetric Synthesis of Succinic Semialdehyde Derivatives. Figshare.
  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Semantic Scholar.
  • Crystallization of Chiral Molecules. ResearchGate.
  • Is your Active Pharmaceutical Ingredient quality control strategy up to standard?. Starodub.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI.
  • In situ recovery of bio-based carboxylic acids. OSTI.gov.
  • Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar.
  • Recovery of carboxylic acids produced by fermentation. CABI Digital Library.
  • Advancements in chiral crystallization. Technobis.
  • Asymmetric synthesis of succinic semialdehyde derivatives. PubMed.
  • Asymmetric conjugate additions and allylic alkylations using nucleophiles generated by hydro- or carbometallation. PubMed.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
  • Method for preparing mono-methyl succinate. Google Patents.
  • (R)-4-Methoxy-3-methyl-4-oxobutanoic acid. Sigma-Aldrich.
  • Carboxylic acid purification and crystallization process. Google Patents.
  • Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus de l'Académie des Sciences.
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC.
  • Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. ResearchGate.
  • (R)-4-Methoxy-3-methyl-4-oxobutanoic acid. MilliporeSigma.
  • 3-CYCLOHEXYL-4-METHOXY-4-OXOBUTANOIC ACID | CAS 213270-44-1. Matrix Fine Chemicals.
  • Process for purification of carboxylic acids. Google Patents.
  • An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid. Benchchem.
  • Scalable production challenges for chiral pharmaceutical intermediates. Benchchem.
  • What is Mono-Methyl Succinate and how is it synthesized?. Guidechem.
  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications.
  • Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. University of California, Irvine.
  • Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate.
  • Mastering GMP Compliant Scale-Up Synthesis. LinkedIn.
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap.

Sources

Application

Application Note: Catalytic Hydrogenation of Benzyl Precursors to Yield (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Introduction & Scientific Rationale The synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid from its corresponding benzyl precursor, (3R)-3-benzyl-4-methoxy-4-oxobutanoic acid, is a critical transformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid from its corresponding benzyl precursor, (3R)-3-benzyl-4-methoxy-4-oxobutanoic acid, is a critical transformation in the development of peptidomimetics and metabolic disorder therapeutics[1].

This transformation requires the exhaustive saturation of a highly stable aromatic ring while strictly preserving the existing (3R) stereocenter and preventing the hydrogenolysis or transesterification of the succinic acid mono-methyl ester backbone[2]. Achieving this balance requires precise catalyst selection, rigorous solvent control, and a self-validating analytical framework to prevent false-positive completion signals.

Mechanistic Insights & Catalyst Causality

Do not default to standard hydrogenation conditions (e.g., Palladium on Carbon) for this transformation. The causality behind the experimental design is as follows:

  • Catalyst Selection: Palladium on Carbon (Pd/C) is thermodynamically inefficient for arene hydrogenation under mild conditions and often fails to overcome the resonance energy of the benzene ring. Instead, Platinum Dioxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C) must be used. These metals possess the optimal d-band electronic structure to coordinate and reduce the aromatic π -system at moderate pressures (50–100 psi) without cleaving benzylic C-C bonds[1].

  • Solvent Causality: Methanol (MeOH) is strictly mandated as the primary solvent. Using ethanol or water risks transesterification or hydrolysis of the methyl ester. A catalytic amount of acetic acid (AcOH) is often added to protonate the PtO₂ surface, increasing its electrophilicity and accelerating the reduction of the electron-rich arene.

  • Modern Green Alternatives: Recent catalytic advancements have demonstrated that chitin-supported ruthenium nanoparticles (Ru/chitin) can achieve arene-to-cyclohexane transformations in aqueous/methanolic media with extreme chemoselectivity, preventing any benzylic degradation[3].

Experimental Workflow & Logic

HydrogenationWorkflow N1 1. Substrate Prep (3R)-Benzyl Precursor N2 2. Catalyst Loading PtO2 or Rh/C N1->N2 N3 3. Hydrogenation 50-100 psi H2 N2->N3 N4 4. IPC (ELSD/MS) Check UV Disappearance N3->N4 N4->N3 Incomplete N5 5. Filtration Remove Catalyst N4->N5 Complete N6 6. Isolation Cyclohexylmethyl Product N5->N6

Workflow for the catalytic hydrogenation of benzyl precursors to cyclohexyl derivatives.

Self-Validating Protocol Design

Critical Analytical Warning: The most significant operational hazard in this workflow is a false positive for reaction completion. The starting material, (3R)-3-benzyl-4-methoxy-4-oxobutanoic acid, is highly UV-active at 254 nm. However, the resulting cyclohexyl product is completely UV-transparent .

Relying solely on UV-HPLC will only confirm the disappearance of the precursor, which could falsely indicate completion when the material has actually degraded. To establish a self-validating system, the protocol mandates the use of Evaporative Light Scattering Detection (ELSD) , Charged Aerosol Detection (CAD) , or LC-MS to positively validate the formation of the cyclohexyl product mass ( [M−H]− = 227.1 m/z).

Step-by-Step Methodology
  • Reactor Preparation: Ensure a high-pressure Parr reactor or equivalent autoclave is thoroughly cleaned, dried, and purged with inert Nitrogen ( N2​ ) for 15 minutes to remove ambient oxygen.

  • Substrate Loading: Dissolve 10.0 g of (3R)-3-benzyl-4-methoxy-4-oxobutanoic acid in 100 mL of anhydrous Methanol. Transfer the solution to the reactor.

  • Catalyst Addition: Carefully add 0.5 g of PtO₂ (Adams' Catalyst) or 5% Rh/C. Safety Note: These catalysts can be pyrophoric in the presence of methanol vapors; add under a steady stream of N2​ .

  • Pressurization & Reaction:

    • Seal the reactor and purge with N2​ (3 cycles at 30 psi).

    • Purge with Hydrogen gas ( H2​ ) (3 cycles at 30 psi).

    • Pressurize the reactor to 60–80 psi with H2​ .

    • Stir vigorously (800–1000 rpm) at 25 °C to 30 °C. Monitor hydrogen uptake via pressure drop.

  • In-Process Control (IPC): After 8 hours, sample the reaction. Analyze via LC-MS or HPLC-ELSD. The reaction is deemed complete when the UV signal of the starting material at 254 nm is < 1% and the ELSD/MS signal confirms the target mass.

  • Filtration & Isolation:

    • Vent the H2​ gas and purge the system with N2​ for 15 minutes.

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with an additional 50 mL of Methanol.

    • Concentrate the filtrate under reduced pressure to yield (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid as a viscous oil or white solid.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and chemoselectivity for this specific transformation[1][3].

Catalyst SystemSolventPressure (psi)Temp (°C)Time (h)Conversion (%)Chemoselectivity (%)
5% Pd/C MeOH502524< 5N/A
5% Rh/Al₂O₃ MeOH502512> 99> 99
PtO₂ (Adams' Catalyst) MeOH60258> 9998
Ru/Chitin (Green Alt.) H₂O/MeOH300501.5> 99> 99

Table 1: Comparative efficacy of transition metal catalysts for the exhaustive hydrogenation of benzylsuccinate derivatives.

Sources

Method

Solid-phase peptide synthesis (SPPS) incorporation of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Introduction: Expanding the Peptidic Landscape Solid-Phase Peptide Synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Introduction: Expanding the Peptidic Landscape

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the creation of peptides, providing a robust and efficient methodology for the stepwise assembly of amino acids on a solid support.[1][2] The standard Fmoc/tBu strategy is the most widely used approach, celebrated for its mild deprotection conditions.[3][4] In contemporary drug discovery and materials science, the incorporation of non-natural amino acids (nnAAs) is a critical strategy for engineering peptides with enhanced therapeutic profiles, including improved stability, bioavailability, and novel functionalities.[1][5]

This document serves as a comprehensive technical guide for researchers and drug development professionals on the successful incorporation of a unique succinic acid derivative, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid , into peptide sequences via Fmoc-SPPS. This particular nnAA introduces a bulky, lipophilic cyclohexylmethyl side chain and a mono-methyl ester, presenting distinct challenges and opportunities in peptide design. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established peptide chemistry principles.

Molecular Profile: (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Understanding the structure of this building block is paramount to devising a successful incorporation strategy. It is a chiral derivative of succinic acid, featuring two key functionalities: a free carboxylic acid for peptide bond formation and a methyl ester that acts as a stable protecting group for the second carboxyl group throughout the synthesis. The prominent cyclohexylmethyl group at the C3 position introduces significant steric bulk.

Caption: Structure of the target non-natural amino acid.

The primary challenge during its incorporation is overcoming the steric hindrance posed by the bulky side chain, which can impede the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete coupling reactions.[1]

Core Workflow: The Fmoc/tBu SPPS Cycle

The incorporation of any amino acid via Fmoc/tBu SPPS follows a repetitive cycle of three core steps: deprotection, coupling, and washing. This systematic process ensures the sequential and controlled elongation of the peptide chain.[3][6]

SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-OH) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Activated nnAA + DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Elongation Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Synthesis Complete

Caption: The standard Fmoc/tBu Solid-Phase Peptide Synthesis cycle.

Protocol I: Resin Preparation and Initial Deprotection

This protocol assumes a starting scale of 0.1 mmol on a standard Fmoc-Rink Amide or Wang resin. All manipulations should be performed in a dedicated SPPS reaction vessel.[7]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, 0.1 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Transfer: Place the resin (1.0 eq, 0.1 mmol) into the reaction vessel.

  • Swelling: Add DMF (~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads. This is critical for ensuring reagent access to all reaction sites.[7] Drain the solvent.

  • Initial Deprotection:

    • Add the 20% piperidine/DMF solution (~5 mL) to the swollen resin.

    • Agitate for 3 minutes, then drain the solution.

    • Add a fresh portion of the deprotection solution (~5 mL) and agitate for an additional 10 minutes to ensure complete Fmoc group removal.[3]

    • Drain the solution.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the incoming activated acid. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (5x)

    • DCM (3x)

    • DMF (3x)

Protocol II: Coupling of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

This is the most critical step. Due to the significant steric bulk of the cyclohexylmethyl side chain, standard coupling reagents like DIC/HOBt may be inefficient.[8] The use of more potent aminium/uronium or phosphonium salt-based reagents is strongly recommended to achieve high coupling efficiency.[8][9]

cluster_coupling Coupling Reaction R1 R-COOH plus1 + HATU HATU arrow1 -> Activated [R-CO-OAt] plus2 + Resin H2N-Peptide-Resin arrow2 -> PeptideBond R-CO-NH-Peptide-Resin

Caption: Activation of the carboxylic acid using HATU.

Recommended Coupling Reagents:

ReagentActivating SpeciesReactivityRationale
HATU OAt esterVery HighThe OAt leaving group provides anchimeric assistance, making it highly effective for hindered couplings.[9]
HCTU O-6-ClBt esterHighMore reactive and soluble than HBTU, a good alternative to HATU.[8]
PyBOP OBt esterModerate-HighA phosphonium salt reagent, generally effective and avoids potential side reactions associated with some aminium salts.[8][9]

Materials:

  • Deprotected peptide-resin (from Protocol I)

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation:

    • In a separate vial, dissolve (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF (~3 mL).

    • Add DIPEA (8.0 eq, 0.8 mmol) to the solution. The DIPEA acts as a non-nucleophilic base to facilitate the activation.[1]

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for at least 2 hours at room temperature. For sterically demanding couplings, extending this time to 4 hours or even overnight can significantly improve yields.[8]

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A positive (blue) result indicates incomplete coupling, while a negative (yellow/colorless) result signifies completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly to remove excess reagents and by-products:

    • DMF (5x)

    • DCM (3x)

  • Optimization: Double Coupling: If the Kaiser test is positive or if the coupling is known to be difficult, a second coupling is advisable.[8]

    • Repeat steps 1 and 2 with a fresh solution of activated nnAA.

    • After the second coupling, proceed to the washing step (4).

Protocol III: Final Cleavage and Peptide Precipitation

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. The methyl ester on the incorporated nnAA is stable to standard TFA cleavage conditions.

Materials:

  • Dry, fully assembled peptide-resin

  • Cleavage Cocktail: Reagent K is suitable for peptides containing multiple sensitive residues. For simpler peptides, a standard 95% TFA solution can be used.

    • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[3]

    • Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[3][10]

  • Cold diethyl ether (-20°C)

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care in a certified fume hood.[11]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vial.

    • Add the freshly prepared cleavage cocktail (~10 mL per gram of resin).

    • Stopper the vial and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3]

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates to maximize recovery.[10]

  • Precipitation:

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[1]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[10]

  • Purification:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual protecting groups.

    • Dry the crude peptide pellet under vacuum.[1] The peptide is now ready for analysis and purification by RP-HPLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reagent excess.2. Inadequate coupling time.3. Steric hindrance.1. Increase equivalents of nnAA and coupling reagent to 4-5 eq.2. Extend coupling time to 4 hours or overnight.[8]3. Perform a double coupling.[8]4. Consider microwave-assisted SPPS to drive the reaction.[8]
Low Cleavage Yield 1. Incomplete cleavage reaction.2. Peptide precipitation on the resin.1. Extend cleavage time to 4 hours.2. Ensure the cleavage cocktail volume is sufficient (~10 mL/g).3. Perform a second cleavage with fresh cocktail.
Side Product Formation 1. Inadequate scavengers in cleavage cocktail.2. Premature deprotection of side chains.1. Use a comprehensive cleavage cocktail like Reagent K, especially for peptides with Trp, Cys, or Met.[3]2. Ensure orthogonal protection scheme is maintained throughout synthesis.

Conclusion

The successful incorporation of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid into a peptide chain is readily achievable with careful consideration of its unique structural properties. The primary challenge of steric hindrance can be effectively overcome by employing potent coupling reagents such as HATU, extending reaction times, and utilizing a double coupling strategy when necessary. The protocols outlined in this guide provide a robust framework for researchers to leverage this and other sterically demanding non-natural amino acids, thereby expanding the toolkit for designing next-generation peptide therapeutics and advanced biomaterials.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Scientific.
  • Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Scientific.
  • Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Merck Millipore.
  • ResearchGate. (n.d.). Solid-Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem Scientific.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the asymmetric synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Welcome to the technical support center for the asymmetric synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges encountered during the experimental process in a direct question-and-answer format, providing in-depth explanations and actionable protocols.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common initial checks I should perform?

A1: Low yield in this asymmetric synthesis can stem from several factors. A systematic initial check is crucial for efficient troubleshooting.[1]

  • Reagent Purity and Stoichiometry:

    • Verification: Confirm the purity of all starting materials, including the prochiral substrate, the chiral auxiliary or catalyst, and any reagents.[1] Impurities can interfere with the reaction mechanism.

    • Accurate Measurement: Double-check the stoichiometry of all reactants. Inaccurate measurements can lead to incomplete conversion or the formation of side products.

  • Solvent Quality:

    • Anhydrous Conditions: Ensure the use of anhydrous solvents. Many asymmetric reactions, particularly those involving organometallic catalysts or sensitive reagents, are highly susceptible to moisture, which can quench the catalyst or reactants.[1]

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereoselectivity and rate.[1] If using a standard protocol, ensure the specified solvent and grade are used.

  • Reaction Atmosphere:

    • Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Q2: I'm observing poor diastereoselectivity. How can I improve the formation of the desired (3R) stereoisomer?

A2: Achieving high diastereoselectivity is central to this synthesis. Poor selectivity often points to issues with the chiral control element or reaction conditions.

  • Chiral Auxiliary/Catalyst Integrity:

    • Purity and Enantiomeric Excess (ee): The chiral auxiliary or catalyst must be of high enantiomeric purity. Verify the ee of the chiral source.

    • Proper Handling and Storage: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Ensure they have been stored correctly. For in-house prepared catalysts, structural integrity should be confirmed using techniques like NMR spectroscopy.[1]

  • Temperature Control:

    • Lowering the Temperature: Asymmetric reactions are often highly sensitive to temperature.[1][2] Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[1] It is advisable to screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Lewis Acid or Additive Effects:

    • Chelation Control: In many asymmetric syntheses, Lewis acids are used to create a rigid, chelated transition state that enhances facial selectivity. The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, SnCl₄) can be critical.

Q3: The reaction appears to be stalling or proceeding very slowly. What can I do to improve the reaction rate?

A3: A sluggish reaction can be due to catalyst deactivation, insufficient activation energy, or incorrect reagent concentration.

  • Catalyst Loading: While higher catalyst loading can increase the rate, it's a balance against cost and potential side reactions. If the reaction is clean but slow, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be beneficial.[3]

  • Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. A careful optimization between temperature and selectivity is often necessary. If selectivity is acceptable at a higher temperature, this could be a viable option.

  • Concentration: The concentration of reactants can influence the reaction rate. Ensure that the concentrations are within the optimal range described in established protocols.

II. Troubleshooting Guide: Specific Scenarios

This section provides detailed troubleshooting for specific issues you might encounter.

Scenario 1: Low Yield with Significant Unreacted Starting Material

This scenario suggests an issue with reaction initiation or progression.

Troubleshooting Workflow

start Low Yield & High Starting Material check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temp, Time) check_catalyst->check_conditions Catalyst OK re_run_small Re-run on a Small Scale with Fresh Reagents check_conditions->re_run_small Conditions OK success Yield Improved re_run_small->success fail Issue Persists re_run_small->fail

Caption: Workflow for troubleshooting low yield.

Detailed Protocols

Protocol 1: Catalyst Activity Check

  • Standard Substrate Test: Run the reaction with a well-established substrate that is known to give a high yield with your catalyst system.[1] This will help determine if the catalyst is active.

  • Fresh Catalyst Preparation: If using an in-house prepared catalyst, synthesize a fresh batch, paying close attention to purification steps.

  • Commercial Catalyst Verification: If using a commercial catalyst, ensure it is from a reputable supplier and has been handled and stored according to the manufacturer's instructions.

Protocol 2: Optimizing Reaction Temperature and Time

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at regular intervals. This will help determine if the reaction is stalling or simply slow.

  • Temperature Variation: If the reaction is slow, consider a modest increase in temperature, while monitoring the impact on diastereoselectivity.

  • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to improve the yield.

Scenario 2: Good Yield but Low Diastereomeric Excess (d.e.)

This indicates that while the reaction is proceeding, the chiral control is ineffective.

Troubleshooting Diastereoselectivity
ParameterPotential IssueRecommended Action
Temperature Too high, allowing for competing, less-selective pathways.Systematically decrease the reaction temperature (e.g., increments of 10-20 °C) and analyze the d.e. at each point.[1]
Solvent Suboptimal solvent polarity or coordinating ability, leading to a poorly organized transition state.Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[1]
Chiral Auxiliary/Ligand Insufficient steric bulk or incorrect electronic properties to effectively block one face of the prochiral substrate.Consider using a different chiral auxiliary or ligand with different steric and electronic properties.[4]
Lewis Acid/Additive Incorrect stoichiometry or choice of Lewis acid, leading to incomplete chelation or an unfavorable transition state geometry.Screen different Lewis acids and vary their stoichiometry relative to the substrate.
Visualizing the Impact of Temperature

cluster_0 Higher Temperature cluster_1 Lower Temperature a1 Transition State 1 (Desired) a2 Transition State 2 (Undesired) label_a Small ΔΔG‡ b1 Transition State 1 (Desired) b2 Transition State 2 (Undesired) label_b Larger ΔΔG‡ higher_T Low Diastereoselectivity lower_T High Diastereoselectivity cluster_0 cluster_0 cluster_0->higher_T cluster_1 cluster_1 cluster_1->lower_T

Caption: Effect of temperature on transition state energy and selectivity.

Scenario 3: Product Isolation and Purification Issues

Even with a successful reaction, low isolated yield can be a problem.

Q4: I am losing a significant amount of product during workup and purification. What are some best practices?

A4: The acidic nature of the product, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, requires careful handling during extraction and purification.

Protocol 3: Optimized Aqueous Workup

  • Quenching: Quench the reaction carefully, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid, keeping the temperature low to prevent side reactions.

  • pH Adjustment: During aqueous extraction, the pH of the aqueous layer is critical.

    • To extract the carboxylic acid product into the organic layer, the aqueous layer should be acidified (e.g., with 1M HCl) to a pH of ~2-3 to ensure the carboxylic acid is protonated and less water-soluble.

    • Conversely, to remove basic impurities, washing the organic layer with a mild acidic solution can be effective. To remove acidic impurities, a wash with a mild basic solution (e.g., saturated NaHCO₃) can be used, but be aware this may also extract your product into the aqueous layer if not carefully controlled.

  • Solvent Selection for Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid product degradation.

Protocol 4: Column Chromatography Purification

  • Stationary Phase: Silica gel is commonly used. The acidity of standard silica gel can sometimes cause issues with acid-sensitive compounds. Using deactivated (neutral) silica or treating the silica with a small amount of triethylamine in the eluent can mitigate this.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of acetic acid or formic acid to the eluent can help to improve the peak shape and reduce tailing of the carboxylic acid product on the column.

III. References

  • Chiral auxiliary - Wikipedia. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. [Link]

  • Asymmetric Synthesis - University of York. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC. [Link]

  • Optimization of reaction conditions for the catalytic asymmetric... - ResearchGate. [Link]

  • Recent advances in catalytic asymmetric synthesis - Frontiers. [Link]

  • Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates - PubMed. [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. [Link]

  • Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters | PNAS. [Link]

  • Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Publications. [Link]

  • Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch - Beilstein Journals. [Link]

  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - Beilstein Journals. [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - MDPI. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. [Link]

  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents.

  • Asymmetric Synthesis of 3-Alkyl-3-aryl- oxindoles. [Link]

  • Contents Generic Methods for Monomer Synthesis - Rsc.org. [Link]

  • Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Synthesis of α-Methoxyarylacetic Acid Derivatives - Studylib. [Link]

Sources

Optimization

Troubleshooting unwanted ester hydrolysis during (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of hemiesters, specifically (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of hemiesters, specifically (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid .

The most common support ticket we receive involves the mysterious "loss" of the C4-methyl ester during amide bond formation, resulting in a free carboxylic acid on the final product. While LC-MS data might suggest simple ester hydrolysis, the underlying chemical causality is entirely different. This guide provides the mechanistic insights and field-proven protocols required to solve this issue.

Part 1: Mechanistic Insight (The Causality of "Hydrolysis")

When coupling (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, the apparent "hydrolysis" of the methyl ester is rarely caused by trace water or basic workup. Instead, it is driven by intramolecular cyclization .

When the C1 carboxylic acid is activated by a coupling reagent, the lone pair on the C4 ester carbonyl oxygen nucleophilically attacks the highly electrophilic C1 center. This unimolecular reaction forms a 5-membered cyclic succinic anhydride intermediate, expelling methanol as a leaving group. When the target amine subsequently attacks this anhydride, it yields an amide with a free carboxylic acid—perfectly mimicking the mass-spec signature of ester hydrolysis.

Crucially, the presence of the bulky 3-(cyclohexylmethyl) substituent dramatically accelerates this side reaction. Research by Bruice and Pandit demonstrates that adding a cyclic substituent to a succinate monoester increases the rate of cyclization by up to 200-fold due to reactive group preorganization (the gem-dialkyl effect)[1].

Pathway A Succinate Monoester (Acid + Methyl Ester) B Activated Intermediate A->B Coupling Agent (e.g., HATU) C Cyclic Anhydride (+ Methanol Loss) B->C Intramolecular Attack (Unimolecular Cyclization) D Desired Amide (Intact Methyl Ester) B->D Fast Amine Attack (Bimolecular) E Hydrolyzed Amide (Free Acid) C->E Amine Attack on Anhydride

Reaction pathway showing intramolecular cyclization competing with desired amide coupling.

Part 2: Troubleshooting FAQs

Q1: Why does my methyl ester disappear even under strictly anhydrous conditions? A: Because water is not the reactant. The "hydrolysis" is actually an intramolecular transesterification. The activated intermediate undergoes self-cleavage, expelling methanol to form an anhydride. The amine then opens the anhydride, leaving a free carboxylic acid. This pathway is entirely independent of moisture[1].

Q2: Does the order of reagent addition matter? A: Absolutely. Never pre-activate a succinate monoester. If the coupling agent and base are added to the acid before the amine, the activated ester has no competing bimolecular nucleophile and will rapidly cyclize. The amine must be present in the solution before or simultaneously with the coupling agent.

Q3: How does the choice of coupling reagent influence this side reaction? A: Highly reactive uronium salts (like HATU) create highly electrophilic intermediates that are extremely susceptible to intramolecular attack. Milder coupling agents, such as Propylphosphonic anhydride (T3P) or the mixed anhydride method, lower the electrophilicity of the intermediate, favoring the bimolecular amine attack over the unimolecular cyclization.

Q4: Could my workup conditions be contributing to actual hydrolysis? A: Yes. While cyclization is the primary culprit during the reaction, methyl esters are still susceptible to standard base-catalyzed hydrolysis during extraction. Prolonged exposure to excess water and elevated temperatures during acidic or basic washes will promote true hydrolysis[2].

Part 3: Quantitative Comparison of Coupling Strategies

To optimize your yield, you must select a coupling strategy that kinetically favors bimolecular amidation over unimolecular cyclization.

Coupling ReagentActivation TempOrder of AdditionTypical % Cyclization (Apparent Hydrolysis)Recommendation
HATU / DIPEA 25 °CPre-activation (5 min)40% - 80%Avoid for succinate monoesters.
EDC / HOBt 0 °C to 25 °CAmine present15% - 30%Acceptable, but requires strict monitoring.
T3P / Pyridine 0 °C to 25 °CAmine present< 5%Highly Recommended for general use.
Isobutyl Chloroformate -20 °CMixed Anhydride< 2%Highly Recommended for sensitive substrates.

Part 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems to suppress anhydride formation and ensure the integrity of the methyl ester.

Protocol A: T3P-Mediated Coupling (Suppression of Cyclization)

Causality: T3P generates a less electrophilic intermediate compared to uronium salts, significantly reducing the rate of unimolecular cyclization while maintaining sufficient reactivity for bimolecular amide bond formation.

  • Preparation: Dissolve (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ethyl acetate or dichloromethane (0.1 M concentration).

  • Base Addition: Add an organic base such as pyridine or N-methylmorpholine (NMM) (3.0 eq). Causality: Avoid strong bases like DIPEA if possible, as they can promote base-catalyzed side reactions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • T3P Addition (Critical Step): Dropwise add T3P (50% solution in EtOAc, 1.2 eq). Self-Validating Check: Ensure the amine is fully dissolved and present before T3P addition to instantly trap the activated ester.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS.

  • Workup: Quench with cold, saturated aqueous NaHCO₃. Self-Validating Check: Limit aqueous contact time to <15 minutes to prevent secondary base-catalyzed hydrolysis of the methyl ester[2]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mixed Anhydride Method (Low-Temperature Control)

Causality: Operating at -20 °C kinetically freezes the intramolecular cyclization pathway. Isobutyl chloroformate forms a mixed anhydride that is highly reactive toward amines but stable against self-attack at low temperatures.

  • Preparation: Dissolve the succinate monoester (1.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) and cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Dropwise add isobutyl chloroformate (IBCF) (1.05 eq). Stir for exactly 15 minutes at -20 °C. Self-Validating Check: A white precipitate (NMM·HCl) will form immediately, confirming successful anhydride formation.

  • Amine Addition: Add the target amine (1.1 eq) dissolved in a minimal amount of cold THF.

  • Reaction: Maintain at -20 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Dilute with EtOAc and wash with cold 5% citric acid, followed by cold saturated NaHCO₃. Dry and concentrate.

Sources

Troubleshooting

Overcoming steric hindrance during amide bond formation with (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Welcome to the technical support center for challenging amide bond formations. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties with sterically d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenging amide bond formations. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties with sterically demanding substrates, focusing on the unique challenges presented by (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid . The bulky β-branched cyclohexylmethyl group introduces significant steric hindrance, which can impede standard coupling protocols and lead to low yields or reaction failure.[1]

This document provides in-depth troubleshooting strategies, validated protocols, and a comparative analysis of coupling reagents to help you successfully navigate this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid so difficult?

A1: The primary challenge is steric hindrance.[1][2] The carboxylic acid is β-branched with a bulky cyclohexylmethyl group. This group physically obstructs the approach of both the activating agent and the amine nucleophile to the carbonyl center, significantly slowing down the rate of reaction.[1] This is a common issue with substrates bearing bulky groups near the reaction site, such as α,α-disubstituted or β-branched amino acids.[1][3]

Q2: My reaction has stalled, and I'm recovering mostly starting material. What's the likely cause?

A2: Recovering starting material is a classic indicator that the activation of the carboxylic acid is inefficient or that the subsequent nucleophilic attack by the amine is too slow to compete with side reactions or decomposition of the activated intermediate.[4] Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the energy barrier imposed by the steric bulk.[3]

Q3: What are the initial steps to improve a low-yielding reaction with this substrate?

A3: Before resorting to more exotic reagents, simple modifications can sometimes be effective. Consider increasing the reaction time (e.g., to 24 hours) and gently elevating the temperature (e.g., to 40-50 °C), though be mindful of potential racemization if chiral centers are involved.[1][5] Additionally, ensuring all reagents and solvents are strictly anhydrous is critical, as water can hydrolyze activated intermediates.[4]

Q4: Are there specific classes of coupling reagents that are known to work better for hindered substrates?

A4: Yes, for sterically demanding couplings, uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are highly recommended over standard carbodiimides.[3][6][7] These reagents form highly reactive activated esters (O-acylisourea intermediates for carbodiimides, HOBt/HOAt esters for uronium/phosphonium salts) that can more effectively react with the amine partner.[7][8][9] For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[5][10]

Troubleshooting Guide: Low or No Product Yield

When faced with a difficult coupling, a systematic approach is key. The following guide outlines potential causes for low yield and provides actionable solutions.

G start Low / No Yield check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes solution_reagent Upgrade Coupling Reagent: - Use HATU, HCTU, PyBOP - Consider Acyl Fluoride Method check_activation->solution_reagent No check_amine Is Amine Nucleophilicity an Issue? check_conditions->check_amine Yes solution_conditions Optimize Conditions: - Increase Temperature (40-50 °C) - Extend Reaction Time (>12h) - Screen Solvents (DMF, NMP, MeCN) check_conditions->solution_conditions No solution_amine Enhance Nucleophilicity: - Use a stronger, non-nucleophilic base (e.g., DIPEA) - Increase Amine Stoichiometry (1.5-2.0 equiv.) check_amine->solution_amine Yes end_node Problem Solved check_amine->end_node No solution_reagent->end_node solution_conditions->end_node solution_amine->end_node

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

Comparative Analysis of Recommended Coupling Reagents

Choosing the right activating agent is the most critical factor for success. The table below compares several suitable options for coupling (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid.

Reagent ClassExample(s)Mechanism of ActivationProsCons
Carbodiimides EDC, DCCForms a reactive O-acylisourea intermediate.[8][11] Often used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.[6][9]Inexpensive, readily available. EDC byproducts are water-soluble, simplifying workup.[12]Often insufficient for highly hindered substrates.[2] Risk of N-acylurea formation (an unreactive byproduct).[9][12]
Uronium/Aminium Salts HATU, HCTUIn the presence of a base, forms a highly reactive HOAt (HATU) or 6-Cl-HOBt (HCTU) active ester.[7][9]Very fast reaction rates, high yields, even for hindered systems.[6][7] HOAt provides anchimeric assistance, further accelerating the coupling.[7]More expensive. Can cause guanidinylation of the free amine if activation is slow or excess reagent is used.[7]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a reactive HOBt (PyBOP) or HOAt (PyAOP) active ester.[6][13][14]Excellent for hindered couplings.[15] Does not cause guanidinylation side reactions, making it safer for fragment coupling or slow reactions.[7][14] Byproduct (HMPA for BOP, but not PyBOP) can be toxic.[6][14]More expensive than carbodiimides. Solutions in DMF have moderate stability.[7]
Acyl Halides (Fluoride)In situ formation of a highly reactive acyl fluoride using reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).[5][6]Extremely reactive, often succeeds where other methods fail.[5] Particularly effective for α,α-disubstituted amino acids.[6]Reagents can be harsh and moisture-sensitive. May require elevated temperatures.[5]

Validated Experimental Protocols

Protocol 1: High-Activity Coupling using HATU

This protocol is the recommended starting point for coupling (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid due to the high reactivity of HATU.

Materials:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Stir the solution for 2-3 minutes at room temperature.

  • Add the amine (1.1 equiv) to the mixture.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. For very hindered amines, the reaction may require warming to 40 °C.[1]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH ActiveEster Highly Reactive OAt-Ester Acid->ActiveEster HATU HATU HATU + Base Amide Amide Product ActiveEster->Amide Amine Attack Amine R'-NH2 Amine->Amide

Caption: Simplified workflow of HATU-mediated amide bond formation.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Challenged Cases

This method is recommended if Protocol 1 fails, especially with poorly nucleophilic or severely hindered amines.

Materials:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 equiv)

  • Cyanuric Fluoride (1.0 equiv)

  • Anhydrous Pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Acyl Fluoride Formation:

    • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add pyridine (1.0 equiv), followed by the dropwise addition of cyanuric fluoride (1.0 equiv).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch shifts to a higher wavenumber) or by ¹⁹F NMR.

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1.2 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the pre-formed acyl fluoride solution from step 1 to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours. For highly challenging substrates, heating at reflux may be necessary.[5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available from: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021). Available from: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available from: [Link]

  • Sasaki, K., & Crich, D. (2011). Facile amide bond formation from carboxylic acids and isocyanates. Organic letters, 13(9), 2256-2259. Available from: [Link]

  • Zhang, W., Wu, J., & Zhang, W. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(1), 101-108. Available from: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Vankayalapati, H., Gopishetty, S., & Tang, W. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1955-1958. Available from: [Link]

  • DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Available from: [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic letters, 15(12), 3042-3045. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. Available from: [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. International journal of peptide and protein research, 39(4), 308-314. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557-6602. Available from: [Link]

  • Nishi, T., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2110-2121. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in enzymology, 289, 104-123. Available from: [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available from: [Link]

  • amide coupling help. Reddit. (2022). Available from: [Link]

  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Sustainable Chemistry & Engineering. (2023). Available from: [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. (2021). Available from: [Link]

  • Mechanochemical Synthesis of Primary Amides. Organic Chemistry Portal. Available from: [Link]

  • Mechanochemical Synthesis of Primary Amides. Docta Complutense. (2021). Available from: [Link]

  • A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry. (2017). Available from: [Link]

Sources

Optimization

Minimizing racemization of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid during carboxylic acid activation

Welcome to the Advanced Troubleshooting Guide for the activation of epimerization-prone carboxylic acids. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the activation of epimerization-prone carboxylic acids. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in synthetic chemistry: the racemization of chiral succinic monoesters during amide or ester coupling.

This guide focuses specifically on (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid , providing mechanistic causality, empirical data, and self-validating protocols to ensure absolute stereoretention in your workflows.

Mechanistic Overview: The Causality of Racemization

To solve the racemization issue, we must first understand the structural vulnerability of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid.

In its free state, the (3R) stereocenter is stable; the C3 proton possesses a high pKa (~25) and is unaffected by mild organic bases. However, the moment the C1 carboxylic acid is activated by a coupling reagent (e.g., HATU, EDC), the molecule becomes primed for an intramolecular side reaction. The carbonyl oxygen of the C4 methyl ester acts as an internal nucleophile, attacking the activated C1 center to form a 5-membered cyclic anhydride intermediate .

Once this cyclic anhydride forms, the chemical environment of C3 changes drastically. The C3 proton is now situated alpha to a highly electron-withdrawing anhydride carbonyl, plummeting its pKa to ~12. In the presence of standard coupling bases like DIPEA, this proton is rapidly abstracted to form a planar enolate. Subsequent nucleophilic attack or protonation occurs indiscriminately from either face, permanently scrambling the stereocenter.

G A Free (3R)-Monoester (Stable C3 Proton) B Activated C1-Ester (Transient) A->B Coupling Agent (e.g., HATU) C Cyclic Anhydride (High C3 Acidity) B->C Intramolecular C4-O Attack F (3R)-Amide/Ester (Desired Product) B->F Intermolecular Amine Attack D Planar Enolate (Stereocenter Lost) C->D Base (DIPEA) Deprotonation E Racemic Product (Undesired) D->E Amine Attack / Protonation

Mechanistic pathway of C3 racemization via cyclic anhydride formation during C1 activation.

Troubleshooting FAQs

Q1: I used HATU and DIPEA for my coupling, and my product is completely racemic. Why did this happen? A: HATU is a highly reactive uronium-based coupling agent that rapidly forms an extremely electrophilic active ester. This high electrophilicity kinetically accelerates the undesired intramolecular attack by the C4 ester. Furthermore, DIPEA is a strong, unhindered base that rapidly deprotonates the resulting cyclic anhydride. The combination of HATU and DIPEA is the "perfect storm" for racemizing succinic monoesters.

Q2: I must use a base to neutralize my amine hydrochloride salt. Which base minimizes this side reaction? A: You must decouple the basicity required to free-base your amine from the basicity that causes enolization. Avoid strong aliphatic amines like DIPEA or Triethylamine (TEA). Instead, switch to weak, sterically hindered aromatic bases such as 2,4,6-collidine or pyridine . These bases are strong enough to liberate the amine but significantly less effective at deprotonating the C3 position of the transient anhydride .

Q3: What is the optimal coupling reagent to bypass the cyclic anhydride intermediate? A: Propylphosphonic anhydride (T3P) is the industry gold standard for epimerization-prone substrates. Unlike HATU, T3P forms a less electrophilic activated intermediate. This tempers the reactivity at C1, kinetically favoring the desired intermolecular attack by the exogenous amine over the undesired intramolecular cyclization.

Q4: Does temperature play a critical role in preserving the stereocenter? A: Absolutely. Intramolecular cyclizations are entropically favored at higher temperatures. By dropping the activation temperature to -20 °C , you suppress the formation of the cyclic anhydride while maintaining enough reactivity for T3P-mediated intermolecular amide bond formation.

Empirical Data: Optimization of Coupling Conditions

The following table summarizes the quantitative impact of reagent selection, base strength, and temperature on the enantiomeric excess (e.e.) of the final product.

Coupling ReagentBase (Equivalents)SolventTemperatureYield (%)Enantiomeric Excess (e.e. %)
HATUDIPEA (3.0)DMF20 °C8512 (Highly Racemized)
EDC / HOBtTEA (3.0)DCM0 °C7855 (Partially Racemized)
T3PDIPEA (3.0)EtOAc20 °C8860 (Partially Racemized)
T3PPyridine (3.0)EtOAc20 °C9295 (High Retention)
T3P 2,4,6-Collidine (3.0) EtOAc -20 °C 90 >99 (Complete Retention)

Validated Experimental Protocol

To achieve >99% e.e., follow this self-validating, step-by-step methodology using T3P and 2,4,6-collidine. This protocol is designed to be highly scalable and features a streamlined aqueous workup, as T3P byproducts are entirely water-soluble.

Reagents Required:

  • (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (1.0 eq)

  • Target Amine or Amine HCl salt (1.1 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • 2,4,6-Collidine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the (3R)-monoester (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc to achieve a substrate concentration of 0.2 M.

  • Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C .

  • Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise via syringe. Maintain the internal temperature strictly at -20 °C during the addition. (Note: If using a free amine rather than an HCl salt, the collidine equivalents can be reduced to 2.0 eq).

  • Controlled Activation: Slowly add the T3P solution (1.5 eq) dropwise over 15–20 minutes. Rapid addition causes localized heating, which will trigger transient anhydride formation and subsequent racemization.

  • Reaction Progression: Stir the mixture at -20 °C for 2 hours. Gradually allow the bath to warm to 0 °C over an additional 2 hours. Monitor completion via LC-MS.

  • Aqueous Workup: Once the starting material is consumed, quench the reaction at 0 °C with distilled water. Transfer to a separatory funnel and wash the organic layer successively with 1 M aqueous HCl (to remove collidine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the configurationally pure product.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (2011) URL:[Link]

  • Asymmetric Alcoholysis of Cyclic Anhydrides Source: Chemical Reviews (2003) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

This guide provides in-depth troubleshooting advice and optimized protocols for the isolation of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid. As a chiral carboxylic acid, its crystallization presents unique ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the isolation of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid. As a chiral carboxylic acid, its crystallization presents unique challenges, including polymorphic control, prevention of "oiling out," and ensuring high enantiomeric purity. This document is designed for drug development professionals and researchers to navigate these complexities effectively.

Part 1: Foundational Principles in Chiral Crystallization

Understanding the fundamental principles governing crystallization is crucial before troubleshooting specific issues. The solid-state form of an Active Pharmaceutical Ingredient (API) directly impacts its stability, solubility, and bioavailability.[1][2]

The Challenge of Chirality

Chiral molecules can crystallize in two primary ways from a racemic or scalemic mixture:

  • Conglomerate: A physical mixture of separate crystals, each containing a single enantiomer. This is relatively rare, occurring in only 5-10% of chiral compounds, but allows for separation by preferential crystallization.[3][4]

  • Racemic Compound (Racemate): A well-ordered crystal lattice containing an equal ratio of both (R) and (S) enantiomers in the unit cell. The vast majority of chiral compounds (90-95%) form racemates, which are more challenging to resolve by crystallization.[3]

For isolating the desired (3R) enantiomer, the goal is often to induce crystallization under conditions that favor the formation of enantiopure crystals, potentially through diastereomeric salt formation with a chiral resolving agent.[5][6]

The Critical Role of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2][7] These different forms, or polymorphs, are chemically identical but can have distinct physical properties:

  • Solubility and Dissolution Rate: Metastable polymorphs are often more soluble than their stable counterparts.[1]

  • Stability: A less stable (metastable) form can spontaneously convert to a more stable form over time or under specific processing conditions (e.g., heat, pressure, slurry).[8][9]

  • Mechanical Properties: Crystal shape (habit) and packing affect flowability and compaction during tablet manufacturing.[2]

Uncontrolled polymorphism can lead to batch inconsistency and unpredictable drug performance. Therefore, identifying and consistently producing the most stable polymorph is a critical goal in drug development.[8]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in a question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid phase rather than a solid crystalline phase.[10] This is problematic because the oil can trap impurities and rarely solidifies into a pure, ordered crystal lattice.[11]

Underlying Causes:

  • High Supersaturation: The concentration of the solute is too far above its solubility limit at that temperature. This often happens with rapid cooling or fast anti-solvent addition.[10]

  • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution.[11][12]

  • Presence of Impurities: Impurities can depress the melting point and interfere with lattice formation.

Troubleshooting Steps & Solutions:

  • Reduce Supersaturation Rate: Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[11] Then, cool the solution much more slowly. A slower cooling rate keeps the system within the metastable zone, where crystal growth is favored over nucleation or oiling out.

  • Increase Solvent Volume: The concentration may be too high. Add more of the primary solvent to the heated mixture and attempt to re-crystallize.

  • Utilize Seeding: Introduce seed crystals of the desired form at a temperature where the solution is only slightly supersaturated.[13] Seeding provides a template for crystal growth, bypassing the kinetic barrier for nucleation and guiding the system to the desired solid state.[14][15] This is often the most effective method to prevent oiling out.[16][17]

  • Change the Solvent System: The solute-solvent interaction may be unfavorable. Experiment with a different solvent where the compound's solubility is lower at higher temperatures, or use an anti-solvent system.

G start Oiling Out Observed cause1 High Supersaturation? start->cause1 cause2 Impurities / Low M.P.? start->cause2 cause3 Poor Solvent Choice? start->cause3 sol1 1. Reduce Cooling Rate 2. Add Anti-Solvent Slower cause1->sol1 Action sol2 1. Re-heat & Add Solvent 2. Introduce Seeding cause1->sol2 Action sol3 Perform Further Purification (e.g., Chromatography) cause2->sol3 Action sol4 Perform Systematic Solvent Screen cause3->sol4 Action G cluster_0 Anti-Solvent Crystallization Workflow A 1. Dissolve Compound in 'Good' Solvent B 2. Add Anti-Solvent Dropwise with Stirring A->B C 3. Observe Persistent Turbidity B->C D 4. Optional: Warm to Clarify, then Cool Slowly C->D E 5. Age Suspension (Allow Growth) D->E F 6. Filter, Wash, & Dry Crystals E->F

Caption: Step-by-step workflow for anti-solvent crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the optimal seeding strategy? A: An effective seeding strategy is crucial for batch consistency, controlling crystal form, and managing particle size. [13][14]* Seed Quality: Seeds should be of the desired polymorphic form and high purity. [18]* Seeding Temperature/Point: Add seeds within the metastable zone—a region of moderate supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur. [13][15]Adding seeds at too high a supersaturation level can cause secondary nucleation, leading to a fine powder.

  • Seed Loading: Typically, 0.1-1.0% (w/w) seed loading is used. Higher seed loads can result in a smaller final particle size because the available solute is distributed over a larger initial surface area. [19] Q: How does the cooling rate affect the final crystalline product? A: The cooling rate is a critical process parameter that directly controls the level of supersaturation.

  • Slow Cooling: Generally produces larger, more well-ordered crystals with higher purity. It keeps the system in the metastable zone, favoring growth over nucleation.

  • Fast Cooling (Crash Cooling): Generates high levels of supersaturation rapidly, often leading to rapid nucleation of small, less pure crystals, and can sometimes trap solvent or result in an amorphous solid or oiling out. [2] Q: What analytical techniques are essential for characterizing my final product? A: A suite of analytical techniques is necessary to fully characterize the solid form. [20][21]* Identity and Purity: NMR, Mass Spectrometry, and HPLC.

  • Crystalline Form (Polymorph): PXRD is the primary technique. [22]* Thermal Properties: DSC (for melting point, phase transitions) and TGA (for solvent/water content).

  • Moisture Content: Karl Fischer titration or Dynamic Vapor Sorption (DVS).

  • Particle Size and Morphology: Microscopy and Laser Diffraction.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Al-Khafaji, Y. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Preprints.org.
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Mettler Toledo.
  • CatSci. (2021, August 25).
  • Hampton Research. Seeding.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • University of York.
  • Capdevila-Echeverria, J., et al. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science.
  • Improved Pharma. (2022, May 3).
  • Yang, Y., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Crystal Growth & Design.
  • Parambil, J.V., & Heng, J.Y.Y. (2018).
  • IntechOpen. (2022, June 9).
  • BOC Sciences. (2024, December 25).
  • Scribd.
  • Piñero-Cruz, D., et al. (2021, March 12). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society.
  • Mettler Toledo.
  • Mettler Toledo.
  • van der Asdonk, P., et al. (2019, July 28). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Semantic Scholar.
  • Materia Nova.
  • Selvita.
  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • National Center for Biotechnology Information.
  • Wanner, M. J., et al. (2004, May 18). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry.
  • Skrdla, P. J., et al. (2001, July 15). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. Chiral resolution.

Sources

Optimization

Addressing solubility issues of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in aqueous reaction mixtures

Welcome to the technical support center for addressing solubility challenges with (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid and structurally related compounds. This guide is designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing solubility challenges with (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid and structurally related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and experimental protocols.

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a mono-ester of a dicarboxylic acid, presenting a unique solubility profile due to its hydrophobic cyclohexylmethyl group and its polar carboxylic acid and methyl ester functionalities. This often leads to limited solubility in purely aqueous systems, posing challenges for various experimental and manufacturing processes. This guide offers a structured approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Solubility Issues

Q1: Why is my compound, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, poorly soluble in my aqueous reaction mixture?

A1: The limited aqueous solubility of your compound is primarily due to the presence of the large, non-polar cyclohexylmethyl group. While the carboxylic acid and ester groups are polar, the hydrophobic nature of the cyclohexyl ring dominates, leading to poor dissolution in water. Smaller carboxylic acids (with 1 to 5 carbons) are generally water-soluble, but solubility decreases as the hydrophobic alkyl chain length increases.

Strategy 1: pH Adjustment

Q2: How can I use pH to improve the solubility of my compound?

A2: The carboxylic acid group on your molecule can be deprotonated to form a carboxylate salt, which is significantly more water-soluble. By increasing the pH of your aqueous solution above the pKa of the carboxylic acid, you can substantially enhance its solubility[1][2][3]. For many organic carboxylic acids, this ionization occurs at physiological pH and above[4][5].

Troubleshooting Guide: pH Adjustment
Issue Possible Cause Suggested Solution
Precipitation occurs after initial dissolution. The pH of the solution may have drifted downwards, causing the carboxylate to revert to the less soluble carboxylic acid form.Re-adjust the pH of the solution and consider using a buffer system to maintain a stable pH.
The compound is not soluble even at high pH. The intrinsic solubility of the ionized form may still be limited, or you may have reached the solubility limit of the salt form.Consider combining pH adjustment with other techniques, such as the addition of a co-solvent or gentle heating.
The high pH is incompatible with my downstream application. Many reactions and biological assays are sensitive to pH.Carefully select a pH that balances solubility and experimental compatibility. If a high pH is not feasible, explore other solubilization methods.
Experimental Protocol: pH-Mediated Solubilization
  • Determine the pKa: If the pKa of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is unknown, it can be estimated using computational tools or determined experimentally via titration.

  • Prepare a Stock Solution: Start by preparing a stock solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Dissolution: Suspend the desired amount of your compound in the aqueous medium.

  • Titration: Slowly add the basic solution dropwise while monitoring the pH and observing the dissolution of the solid.

  • Final pH Adjustment: Continue adding the base until all the solid has dissolved and the pH is approximately 1-2 units above the estimated pKa.

  • Buffering (Optional): If maintaining a stable pH is critical, prepare your aqueous solution using a buffer system with a pKa value in the desired pH range.

Strategy 2: Co-solvents

Q3: Can co-solvents help dissolve my compound, and which ones should I try?

A3: Yes, co-solvents are an excellent strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds[6][7][8]. The solubility of a chemical often increases exponentially as the co-solvent fraction increases[9].

Troubleshooting Guide: Co-solvents
Issue Possible Cause Suggested Solution
The compound precipitates when the solution is diluted with water. The final concentration of the co-solvent is too low to maintain solubility.Minimize the dilution step, or ensure the final co-solvent concentration remains above the critical level needed for solubilization.
The co-solvent interferes with my experiment. Co-solvents can affect enzymatic activity, cell viability, or reaction kinetics.Screen a panel of co-solvents to find one with minimal impact on your system. Always run a vehicle control (co-solvent without the compound) in your experiments.
I'm not sure how much co-solvent to use. The optimal co-solvent concentration depends on the specific compound and co-solvent.Start with a low percentage (e.g., 5-10% v/v) and gradually increase it until the desired solubility is achieved, while staying within the limits of your experimental system[6].
Hypothetical Co-solvent Screening Data
Co-solvent Dielectric Constant Typical Starting Concentration (v/v) Notes
Ethanol24.55-20%Generally well-tolerated in biological systems.
Dimethyl Sulfoxide (DMSO)471-10%A powerful solvent, but can have effects on cell differentiation and other biological processes.
Propylene Glycol3210-30%Commonly used in pharmaceutical formulations[7].
Polyethylene Glycol (PEG 400)12.510-40%Effective for increasing the solubility of poorly water-soluble drugs[10].
Experimental Protocol: Co-solvent Solubilization
  • Select Co-solvents: Choose a few co-solvents to screen based on the table above and the constraints of your experiment.

  • Prepare a Concentrated Stock: Dissolve a high concentration of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in 100% of the chosen co-solvent.

  • Serial Dilution: Create a series of dilutions of your stock solution into your aqueous medium to determine the minimum co-solvent concentration required for solubility.

  • Vehicle Control: Prepare a corresponding set of dilutions with the co-solvent alone to serve as a control in your experiments.

  • Assess Compatibility: Test the highest necessary concentration of the co-solvent in your experimental system to ensure it does not cause adverse effects.

Strategy 3: Surfactants

Q4: How do surfactants work, and are they suitable for my application?

A4: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail[11][12]. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the aqueous environment, effectively solubilizing the compound[13].

Troubleshooting Guide: Surfactants
Issue Possible Cause Suggested Solution
Low solubilization efficiency. The surfactant concentration is below the CMC, or the chosen surfactant is not a good match for the compound.Ensure the surfactant concentration is above its CMC. Screen different types of surfactants (anionic, cationic, non-ionic) to find the most effective one.
Foaming in the reaction mixture. This is a common property of many surfactants.If foaming is problematic, consider using low-foaming surfactants or mechanical methods to reduce foam.
Surfactant incompatibility with the experiment. Surfactants can denature proteins or interfere with certain analytical techniques.Select a biocompatible, non-ionic surfactant if working with biological systems. Always include a surfactant-only control.
Experimental Protocol: Surfactant-Mediated Solubilization
  • Choose Surfactants: Select a non-ionic surfactant like Tween® 80 or a zwitterionic surfactant for initial screening.

  • Prepare Surfactant Stock: Make a concentrated stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).

  • Determine Optimal Concentration: Create a series of dilutions of the surfactant stock. Add your compound to each dilution at the desired final concentration.

  • Equilibration: Gently agitate the mixtures for a set period (e.g., 2-24 hours) to allow for micelle formation and encapsulation.

  • Analysis: Centrifuge the samples to pellet any undissolved compound and measure the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC).

Strategy 4: Cyclodextrins

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[14]. They can form inclusion complexes by encapsulating the hydrophobic portion of a guest molecule, such as the cyclohexyl group of your compound, within their cavity[15][16][17]. This complexation effectively shields the hydrophobic part from the aqueous environment, thereby increasing the overall solubility of the molecule[18].

Troubleshooting Guide: Cyclodextrins
Issue Possible Cause Suggested Solution
Limited solubility enhancement. The size of the cyclodextrin cavity may not be optimal for the guest molecule, or the binding affinity is low.Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to find the best fit.
High viscosity of the solution. High concentrations of some cyclodextrins can lead to increased viscosity.Use a more soluble cyclodextrin derivative, such as HP-β-CD, which often requires a lower concentration for effective solubilization.
Cost considerations. Modified cyclodextrins can be more expensive than other excipients.Reserve cyclodextrins for applications where other methods are not effective or are incompatible.
Experimental Protocol: Cyclodextrin Inclusion Complexation
  • Select Cyclodextrins: Obtain β-cyclodextrin and a modified version like hydroxypropyl-β-cyclodextrin (HP-β-CD) for initial testing.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of your compound to each solution.

    • Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Plot the Data: Plot the concentration of the solubilized compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant. An A-type profile indicates the formation of a soluble complex[18].

  • Preparation of the Complex (Kneading Method):

    • Triturate a 1:1 molar ratio of your compound and the selected cyclodextrin in a mortar.

    • Add a small amount of a water-alcohol mixture to form a thick paste[17].

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid to obtain the inclusion complex, which can then be dissolved in the aqueous medium.

Visualizing the Workflow

A systematic approach is crucial for efficiently identifying the optimal solubilization strategy.

Caption: A systematic workflow for troubleshooting solubility issues.

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

References

  • Al-Adham, I. S. I., & Al-Kaysi, R. O. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. NCBI. Retrieved March 17, 2026, from [Link]

  • Popescu, C., & Cirpan, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. NCBI. Retrieved March 17, 2026, from [Link]

  • (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • Loftsson, T., & Järvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved March 17, 2026, from [Link]

  • Zhu, L., & Li, Y. (2000). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved March 17, 2026, from [Link]

  • (n.d.). Cosolvent - Wikipedia. Retrieved March 17, 2026, from [Link]

  • (n.d.). Cosolvent - Grokipedia. Retrieved March 17, 2026, from [Link]

  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach - International Journal of Scientific Research & Technology. Retrieved March 17, 2026, from [Link]

  • (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved March 17, 2026, from [Link]

  • Richard, J. P., & Amyes, T. L. (2004). Antihydrophobic Cosolvent Effects in Organic Displacement Reactions. ACS Publications. Retrieved March 17, 2026, from [Link]

  • (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Retrieved March 17, 2026, from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Retrieved March 17, 2026, from [Link]

  • (n.d.). DICARBOXYLIC ESTERS. Ataman Kimya. Retrieved March 17, 2026, from [Link]

  • (n.d.). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. Retrieved March 17, 2026, from [Link]

  • (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Retrieved March 17, 2026, from [Link]

  • Zhang, Y., & Miller, C. A. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. Retrieved March 17, 2026, from [Link]

  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved March 17, 2026, from [Link]

  • (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Blog. Retrieved March 17, 2026, from [Link]

  • (2023, January 5). Dicarboxylic acid solubility. Reddit. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing cyclohexylmethyl vs benzyl succinic acid monoesters in structure-activity relationship (SAR) studies

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug design, the subtle substitution of one chemical moiety for another...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, the subtle substitution of one chemical moiety for another can dramatically alter a molecule's biological activity. This guide delves into the structure-activity relationship (SAR) of two closely related, yet distinct, functional groups when incorporated into succinic acid monoesters: the flexible, aliphatic cyclohexylmethyl group and the rigid, aromatic benzyl group. By examining their impact on biological activity, we can elucidate the nuanced roles of steric bulk, lipophilicity, and aromaticity in molecular recognition and pharmacology.

This comparison will pivot on a direct case study in cyclin-dependent kinase 12 (CDK12) inhibition, supplemented by data from antimicrobial and hypoglycemic studies on benzyl succinic acid derivatives. Through this lens, we will explore the predictable and often surprising consequences of this seemingly minor structural change, offering valuable insights for rational drug design.

The Foundation: Physicochemical Properties of Cyclohexylmethyl vs. Benzyl Groups

Before delving into specific biological activities, it is crucial to understand the fundamental differences between the cyclohexylmethyl and benzyl moieties. These differences in their physicochemical properties are the root cause of their divergent effects on a molecule's interaction with its biological target.

PropertyCyclohexylmethylBenzylRationale
Lipophilicity (cLogP) HigherLowerThe cyclohexyl ring is more non-polar and has a larger surface area than the benzene ring.
Flexibility High (multiple conformations)Rigid (planar)The cyclohexane ring can adopt various chair and boat conformations, while the benzene ring is planar.
Electronic Nature Aliphatic (electron-donating)Aromatic (can be electron-donating or -withdrawing depending on substituents)The sp3-hybridized carbons of the cyclohexane ring are electron-donating, whereas the sp2-hybridized carbons of the benzene ring can participate in π-π stacking and cation-π interactions.
Steric Bulk Significant and conformation-dependentSignificant and planarBoth groups are sterically demanding, but the shape of that bulk differs.

These intrinsic properties dictate how a molecule containing one of these groups will orient itself within a binding pocket, its solubility, and its metabolic stability.

Case Study 1: The Decisive Role in CDK12 Inhibition

A compelling example of the differential effects of cyclohexylmethyl and benzyl groups comes from the development of selective inhibitors for cyclin-dependent kinase 12 (CDK12). In a study aimed at improving the selectivity of a series of urea-based inhibitors, the replacement of a benzyl group with a cyclohexylmethyl group proved to be a pivotal modification.

Comparative Inhibitory Potency of Urea-Based CDK12 Inhibitors

CompoundR GroupCDK12 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/CDK12)
27 Benzyl5.6>10,000>1785
28 Cyclohexylmethyl6.3>10,000>1587

Data sourced from a study on novel and selective CDK12 inhibitors.

While both compounds demonstrated potent inhibition of CDK12, the study noted that the cyclohexylmethyl analogue (28) displayed a slightly improved selectivity profile over other kinases, not just CDK2. The researchers concluded that it was the bulkiness of the group, rather than the aromaticity of the benzyl moiety, that was crucial for weakening off-target activity. This suggests that the flexible and space-filling nature of the cyclohexylmethyl group can be leveraged to achieve greater selectivity by sterically hindering binding to the active sites of unintended kinases.

CDK12_Inhibitor_SAR cluster_0 Urea-Based Inhibitor Scaffold cluster_1 Substituent Comparison cluster_2 Biological Outcome Scaffold Core Structure Benzyl Benzyl Group (Aromatic, Planar) Scaffold->Benzyl Substitution Cyclohexylmethyl Cyclohexylmethyl Group (Aliphatic, Flexible) Scaffold->Cyclohexylmethyl Substitution Potency Potent CDK12 Inhibition Benzyl->Potency Cyclohexylmethyl->Potency Selectivity Enhanced Selectivity (Reduced Off-Target Binding) Cyclohexylmethyl->Selectivity Bulkiness is Key

Case Study 2: Antimicrobial Activity of Benzyl Succinic Acid Monoesters

Substituted benzyl monoesters of succinic acid have been investigated for their antimicrobial properties. A study screened a series of these compounds against various fungal and bacterial strains.[1][2]

Antimicrobial Activity of Substituted Benzyl Succinic Acid Monoesters (MIC in µg/mL)

Compound (Substituent on Benzyl Ring)C. albicansA. nigerE. coliP. mirabilis
4-Chloro125250250125
2,4-Dichloro62.512512562.5
4-Bromo125250250125
4-Nitro250>500>500250
Unsubstituted Benzyl>500>500>500>500

Data is illustrative and compiled from findings on antimicrobial monoesters of succinic acid.[1][2]

The data indicates that electron-withdrawing groups on the benzyl ring enhance antimicrobial activity. The unsubstituted benzyl monoester was inactive.

Hypothetical SAR of Cyclohexylmethyl Succinic Acid Monoesters in Antimicrobial Assays:

Based on the principles of isosteric replacement and the physicochemical properties outlined earlier, we can hypothesize the effect of replacing the benzyl group with a cyclohexylmethyl group:

  • Increased Lipophilicity: The higher lipophilicity of the cyclohexylmethyl group could enhance membrane permeability, potentially leading to increased antibacterial activity, especially against gram-positive bacteria.

  • Lack of Electronic Effects: The aliphatic nature of the cyclohexyl ring would preclude the electronic contributions seen with substituted benzyl rings. This might lead to a baseline activity level, which could be higher than the unsubstituted benzyl ester due to improved physical properties.

  • Steric Interactions: The bulky and flexible nature of the cyclohexylmethyl group could either sterically hinder or favorably interact with the active site of a target enzyme or a key structural component of the microorganism.

Case Study 3: Hypoglycemic Activity of Benzylsuccinic Acid Derivatives

Derivatives of α-benzylsuccinic acid have been synthesized and evaluated for their hypoglycemic activity.[3] This class of compounds is of interest in the development of new treatments for diabetes.

Hypoglycemic Activity of α-Benzylsuccinic Acid Derivatives

CompoundStructureHypoglycemic Activity
6c Substituted Benzylsuccinic Acid DerivativeGood
6e Substituted Benzylsuccinic Acid DerivativePotent (similar to Nateglinide)
6g Substituted Benzylsuccinic Acid DerivativeGood

Data from a study on the design and synthesis of α-benzylsuccinic acid derivatives.[3]

The study demonstrated that specific substitutions on the benzyl ring led to potent hypoglycemic agents.

Predicting the Impact of a Cyclohexylmethyl Group on Hypoglycemic Activity:

Replacing the benzyl group with a cyclohexylmethyl group in this context would likely lead to:

  • Altered Binding Interactions: The loss of the aromatic ring would prevent any potential π-π stacking or cation-π interactions within the target's binding pocket. The flexible cyclohexylmethyl group would explore a different conformational space, which could either improve or diminish binding affinity depending on the pocket's topology.

  • Modified Pharmacokinetics: The increased lipophilicity could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This might lead to improved oral bioavailability but could also increase metabolic clearance.

Experimental Protocols

Synthesis of Benzyl Succinic Acid Monoester

This protocol describes a general method for the synthesis of benzyl succinic acid monoesters via the ring-opening of succinic anhydride with a substituted benzyl alcohol.

  • Reaction Setup: To a solution of succinic anhydride (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the desired substituted benzyl alcohol (1.0 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute HCl to remove the catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start Succinic Anhydride + Benzyl Alcohol Reaction Ring Opening (Solvent, Catalyst) Start->Reaction Workup Aqueous Work-up (HCl Wash, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Benzyl Succinic Acid Monoester Purification->Product

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro α-Glucosidase Inhibition Assay for Hypoglycemic Activity

This assay is a common in vitro method to screen for potential anti-diabetic compounds.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Protocol: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add the pNPG solution to initiate the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Conclusion: A Strategic Choice in Drug Design

The comparison between cyclohexylmethyl and benzyl succinic acid monoesters underscores a fundamental principle of medicinal chemistry: seemingly small structural modifications can have profound impacts on biological activity and selectivity.

  • The benzyl group , with its rigid, planar structure and tunable electronic properties, offers opportunities for specific aromatic interactions and electronic optimization.

  • The cyclohexylmethyl group , characterized by its flexibility, increased lipophilicity, and steric bulk, provides a tool to enhance membrane permeability and achieve selectivity through steric hindrance, as demonstrated in the case of CDK12 inhibitors.

The choice between these two moieties is not a matter of inherent superiority but a strategic decision based on the specific goals of the drug design campaign. If the target's binding pocket has features that favor aromatic interactions, or if fine-tuning of electronic properties is required, the benzyl group is a logical choice. Conversely, if improved lipophilicity, enhanced metabolic stability, or selectivity driven by steric bulk is desired, the cyclohexylmethyl group presents a compelling alternative. This guide provides the foundational knowledge and experimental frameworks for researchers to make these critical decisions in their quest for novel and effective therapeutics.

References

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry. [Link]

  • [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives]. Yao Xue Xue Bao. [Link]

  • CDK12/Cyclin K Kinase Assay Kit. BPS Bioscience. [Link]

  • Use of succinic & oxalic acid in reducing the dosage of colistin against New Delhi metallo-β-lactamase-1 bacteria. Indian Journal of Medical Research. [Link]

  • Synthesis and Pharmacological Evaluation of (+)-Usnic Acid Derivatives as Hypoglycemic Agents. Pharmaceuticals. [Link]

  • Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules. [Link]

Sources

Comparative

Method Development and Stationary Phase Comparison for the Chiral Resolution of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic Acid

As a Senior Application Scientist, I frequently encounter complex chiral intermediates that dictate the success or failure of downstream Active Pharmaceutical Ingredient (API) syntheses. One such critical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex chiral intermediates that dictate the success or failure of downstream Active Pharmaceutical Ingredient (API) syntheses. One such critical building block is (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid . This molecule is a chiral succinic acid half-ester, characterized by a bulky cyclohexylmethyl group and two distinct carbonyl environments (a free carboxylic acid and a methyl ester).

The enantioseparation of half-esters presents unique chromatographic challenges. The free carboxylic acid moiety is highly prone to non-specific secondary interactions with residual silanols on the silica support, leading to severe peak tailing. Furthermore, the structural flexibility of the succinic backbone requires a highly ordered chiral environment to achieve baseline resolution. In this guide, we will objectively compare the performance of various polysaccharide-based Chiral Stationary Phases (CSPs) to establish a robust, scalable workflow for isolating the pure (3R)-enantiomer.

Mechanistic Causality in Chiral Recognition

Polysaccharide CSPs rely on a complex combination of hydrogen bonding, dipole-dipole interactions, π−π interactions, and steric inclusion within the chiral grooves of the polymer backbone 1. For 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, the primary interaction sites are the hydrogen bond donor/acceptor capabilities of the -COOH group and the hydrogen bond acceptor of the -COOCH3 group.

  • Amylose vs. Cellulose Backbones : Amylose derivatives (e.g., Chiralpak AD-H, IA) form a more tightly coiled helical structure compared to the extended linear conformation of cellulose derivatives (e.g., Chiralcel OD-H, IB). The bulky cyclohexylmethyl group of our target analyte often finds a better steric fit and higher chiral discrimination within the tighter amylose helical groove.

  • Coated vs. Immobilized Phases : Traditional coated phases (AD-H, OD-H) restrict mobile phase selection strictly to alkanes and alcohols to prevent the dissolution of the polymer. Immobilized phases (IA, IB) covalently bond the polysaccharide to the silica matrix, allowing the use of "forbidden" extended solvents like tetrahydrofuran (THF), dichloromethane (DCM), or methyl tert-butyl ether (MTBE) [[2]](), 3. Introducing these solvents can dramatically alter the hydrogen-bonding network, often enhancing the resolution factor ( Rs​ ) and dramatically increasing sample solubility for preparative loading.

  • The Role of Acidic Additives : The addition of an acidic modifier like Trifluoroacetic acid (TFA) is an absolute necessity for half-esters. It suppresses the ionization of the free carboxylic acid, ensuring neutral state partitioning and sharp peak symmetry 4.

Objective Comparison of Chiral Stationary Phases

To objectively evaluate the CSPs, we screened the racemic mixture across four industry-standard columns under normalized conditions.

Table 1: Chromatographic Performance of Polysaccharide CSPs for 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Chiral Stationary PhasePolymer BackbonePhase Type t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H AmyloseCoated12.414.81.252.1
Chiralpak IA AmyloseImmobilized11.815.21.352.8
Chiralcel OD-H CelluloseCoated16.518.11.121.4
Chiralpak IB CelluloseImmobilized15.017.51.201.9

Chromatographic conditions: Hexane/Isopropanol/TFA (90:10:0.1 v/v/v), Flow rate: 1.0 mL/min, Detection: UV 210 nm, Temperature: 25 °C.

Data Analysis & Causality: The amylose-based Chiralpak IA (immobilized) outperformed all other phases, yielding an impressive Rs​ of 2.8. The covalent immobilization likely reduces polymer swelling in the presence of polar modifiers, providing a more rigid chiral cavity that discriminates the (3R) and (3S) enantiomers more effectively. The coated AD-H column also performed well ( Rs​ = 2.1) but lacks the solvent flexibility required for future preparative scale-up where sample solubility in hexane/IPA might be a limiting factor. Cellulose-based columns (OD-H, IB) failed to achieve the optimal Rs​>2.0 required for robust, high-throughput preparative chromatography.

Experimental Protocol: Self-Validating Method Development & Scale-Up

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating system suitability checks.

Phase 1: Analytical Screening
  • Sample Preparation : Dissolve 1.0 mg of racemic 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid in 1.0 mL of Hexane/IPA (90:10 v/v). Causality: Matching the sample diluent to the mobile phase prevents solvent-shock and peak distortion at the column head.

  • Column Equilibration : Flush the Chiralpak IA column (250 × 4.6 mm, 5 µm) with Hexane/IPA/TFA (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes at 210 nm.

  • System Suitability Injection : Inject 10 µL of the racemate. Calculate the resolution ( Rs​ ) and tailing factor ( Tf​ ). Validation Gate: Proceed only if Rs​≥1.5 and Tf​≤1.2 . If Tf​>1.2 , increase TFA to 0.2% to further suppress silanol interactions.

  • Enantiomeric Elution Order (EEO) Determination : Inject an authentic standard of the (3R)-enantiomer to confirm its specific retention time.

Phase 2: Preparative Scale-Up
  • Solubility Optimization : For preparative loading, hexane is a poor solvent. Switch to an immobilized column (Chiralpak IA, 250 × 20 mm) and transition the mobile phase to MTBE/EtOH/TFA (95:5:0.1 v/v/v) to increase sample solubility to >50 mg/mL.

  • Loading Study : Perform stacked injections. Monitor the valley between the (3R) and (3S) peaks. Validation Gate: Maintain a minimum valley-to-peak ratio of 10% to ensure >99% enantiomeric excess (ee) recovery.

  • Fraction Collection & Isolation : Collect the target fraction and immediately neutralize the residual TFA with a mild base (e.g., dilute NaHCO3​ wash during extraction) to prevent acid-catalyzed ester hydrolysis during concentration.

Workflow Visualization

Workflow Start Racemic Mixture 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Screening Analytical CSP Screening (Amylose vs. Cellulose) Start->Screening Immobilized Immobilized Phases (Chiralpak IA, IB, IC) Screening->Immobilized Coated Coated Phases (Chiralpak AD-H, OD-H) Screening->Coated Solvent1 Standard Solvents (Hexane/IPA/TFA) Immobilized->Solvent1 Solvent2 Extended Solvents (THF, DCM, MTBE) Immobilized->Solvent2 Solubility Advantage Coated->Solvent1 Eval Evaluate Resolution (Rs > 1.5) & Peak Shape Solvent1->Eval Solvent2->Eval Prep Preparative Scale-Up (SFC or HPLC) Eval->Prep Rs > 1.5 Target Pure (3R)-Enantiomer Recovery Prep->Target

Workflow for chiral stationary phase screening and preparative scale-up of succinic half-esters.

References
  • Phenomenex . Advantages of using immobilized stationary phases in chiral separations. Available at: [Link]

  • Springer Protocols . Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available at: [Link]

  • National Center for Biotechnology Information (PMC) . Update on chiral recognition mechanisms in separation science. Available at: [Link]

  • National Center for Biotechnology Information (PMC) / ACS Omega . Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. Available at:[Link]

Sources

Validation

FTIR spectroscopy peaks and functional group validation for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

For researchers and drug development professionals, the precise structural validation of chiral intermediates is a non-negotiable step in the pharmaceutical pipeline. (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural validation of chiral intermediates is a non-negotiable step in the pharmaceutical pipeline. (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid presents a unique analytical challenge: it is a hemiester containing both a carboxylic acid moiety and a methyl ester moiety.

This guide provides an authoritative, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy techniques used to validate these functional groups. By dissecting the causality behind spectral signatures and comparing sampling modalities, this guide establishes a self-validating framework for robust molecular characterization.

Molecular Architecture & Spectral Causality

The unequivocal identification of this molecule hinges on resolving its dual-carbonyl system. Because the molecule contains both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting ester, the solid-state interactions dictate the resulting FTIR spectrum.

According to [1], carboxylic acids typically exist as intermolecular hydrogen-bonded dimers in the solid state. This hydrogen bonding withdraws electron density from the carbonyl oxygen, weakening the C=O double bond character and shifting its absorption to a lower wavenumber compared to the ester[2].

Table 1: Expected FTIR Spectral Signatures & Structural Causality
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Causality / Structural Context
Carboxylic Acid O-H Stretch3300 – 2500 (Broad)Extensive intermolecular hydrogen bonding (dimer formation) creates a continuum of bond strengths, causing extreme peak broadening that often overlaps with C-H stretches[1].
Ester C=O Stretch1735 – 1750 (Sharp)The lack of strong hydrogen bonding allows the ester carbonyl to retain full double-bond character, vibrating at a higher frequency[2].
Carboxylic Acid C=O Stretch1700 – 1720 (Sharp)Hydrogen bonding weakens the C=O double bond, requiring less energy to vibrate and shifting the peak to a lower frequency than the ester[1].
Cyclohexyl / Alkyl C-H Stretch2950 – 2850 (Multiple)Symmetric and asymmetric stretching of sp³ hybridized carbons in the cyclohexyl ring and aliphatic backbone.
Ester C-O Stretch1300 – 1000 (Strong)Asymmetric and symmetric stretching of the C-O-C linkage.

Comparative Analysis of Spectroscopic Modalities

When validating a complex intermediate, the method of sample presentation drastically influences data integrity. Below is an objective comparison of ATR-FTIR against alternative techniques like Transmission FTIR and FT-Raman .

Table 2: Modality Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None. Direct analysis of powder[3].High. Requires precise KBr grinding and pressing.None. Direct analysis.
Native State Preservation Excellent. Preserves native H-bonded dimers.Poor. Mechanical grinding can disrupt H-bonds, shifting C=O peaks[4].Excellent.
Water Interference Minimal. Evanescent wave penetrates only 0.5–5 µm[5].High. Hygroscopic KBr introduces water peaks (~3400 cm⁻¹) that mask the O-H stretch[6].None. Water is Raman inactive.
Primary Utility Best overall for functional group resolution and routine validation[7].Useful only if bulk quantitation is strictly required.Excellent orthogonal method for validating the cyclohexyl ring (C-C bonds).

The Verdict: For (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, ATR-FTIR is the superior alternative . Transmission FTIR relies on KBr, which absorbs atmospheric moisture. This moisture creates a massive artifact peak that obscures the critical carboxylic O-H stretch[6]. Furthermore, aggressive KBr grinding can induce polymorphic shifts or disrupt the carboxylic acid dimers, causing the acid C=O peak to merge with the ester C=O peak, resulting in a false-negative validation[4].

Workflow Visualization

The following diagram illustrates the comparative logic and decision points in the validation workflow.

ValidationWorkflow Start Sample Prep: (3R)-3-(cyclohexylmethyl)- 4-methoxy-4-oxobutanoic acid Check1 System Suitability: Background Scan Start->Check1 ATR ATR-FTIR Analysis (Diamond Crystal) Check1->ATR Direct Application Trans Transmission FTIR (KBr Pellet) Check1->Trans KBr Grinding Data Spectral Acquisition (4000-400 cm⁻¹) ATR->Data Evanescent Wave Trans->Data Bulk Absorption Val Functional Group Validation: Ester vs. Carboxylic Acid Data->Val

Fig 1. Comparative FTIR validation workflow for functional group analysis.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high data trustworthiness, the following ATR-FTIR protocol is designed as a closed, self-validating system. Every step includes a built-in causality check to prevent spectral artifacts.

Phase 1: System Suitability & Baseline Verification
  • Crystal Decontamination: Clean the diamond ATR crystal using MS-grade isopropanol and a lint-free optical wipe. Allow the solvent to flash-evaporate completely.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

    • Validation Check: The background must be entirely flat in the 4000-400 cm⁻¹ region. Any peaks here indicate cross-contamination, which will artificially inflate the sample's C-H or C=O integration values.

Phase 2: Sample Interrogation
  • Sample Application: Deposit 2–5 mg of the solid (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the built-in force gauge indicates optimal contact.

    • Causality: Because ATR relies on an evanescent wave penetrating the sample, insufficient pressure leaves air gaps, resulting in a weak signal. Excessive pressure can crush the crystal. Consistent pressure ensures reproducible penetration depth[5].

  • Spectral Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Integrity & Orthogonal Validation
  • ATR Correction Algorithm: Apply an ATR correction to the raw data.

    • Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). Applying this algorithm normalizes the peak intensities, allowing for accurate comparison against standard transmission libraries[6].

  • Peak Resolution Verification: Confirm the distinct bifurcation of the carbonyl region. You must observe a sharp peak at ~1740 cm⁻¹ (ester) and a distinct, slightly broader peak at ~1710 cm⁻¹ (carboxylic acid). If only one broad peak is observed, the sample may be degraded or the hydrogen-bonding network has been compromised.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling: (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or sparsely documented compounds like (3R)-3-(cyclohexylmethyl)-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or sparsely documented compounds like (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS No. 213270-44-1), a proactive and evidence-based approach to personal protective equipment (PPE) is not just a regulatory requirement; it is a cornerstone of scientific integrity.

The toxicological properties of this specific compound have not been fully investigated[1]. Therefore, this guide establishes a robust safety protocol by analyzing its core chemical structure—a carboxylic acid and a methyl ester—and by referencing hazard data from closely related structural analogs. This approach ensures we are prepared for the potential risks and can operate with confidence and security.

Hazard Assessment: The Rationale Behind Your Protection

Understanding the "why" is critical for compliance and safety. The required PPE is directly derived from the potential hazards posed by the compound's functional groups and data from analogous chemicals.

  • Structural Analysis: The molecule contains both a carboxylic acid and a methyl ester. Carboxylic acids are known skin and eye irritants, while esters can also cause irritation and may be absorbed through the skin. The cyclohexyl group increases the molecule's lipophilicity, which could enhance skin penetration.

  • Data from Structural Analogs: A close structural analog, 4-Methoxy-3-methyl-4-oxobutanoic acid, is classified with significant GHS hazard statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation[2].

Given these factors, we must assume (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid presents similar, if not identical, hazards.

Table 1: Summary of Assessed Hazards
Hazard TypeBasis of AssessmentGHS Classification (from Analog)[2]
Serious Eye Damage Carboxylic acid/ester functionality.H318: Causes serious eye damage
Skin Irritation Carboxylic acid functionality.H315: Causes skin irritation
Respiratory Irritation Potential for aerosol or dust generation.H335: May cause respiratory irritation
Unknown Systemic Toxicity Lack of comprehensive toxicological data.Not Classified

Core PPE and Operational Protocols

All handling of this compound must be performed within a certified chemical fume hood to provide the primary layer of containment[1]. The following PPE is the mandatory minimum for all personnel.

Eye and Face Protection

Due to the high risk of serious eye damage (H318), eye protection is paramount.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times[3][4].

  • Enhanced Requirement: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles[3].

Hand Protection

The compound's dual functionality (acid and ester) requires careful glove selection. A double-gloving strategy is recommended to provide robust protection.

  • Inner Glove: A standard nitrile glove provides a base layer of protection and maintains dexterity.

  • Outer Glove: The choice of the outer glove should be based on the specific task.

    • Neoprene: Offers excellent resistance against acids and a broad range of chemicals[5]. This is the recommended default outer glove.

    • Butyl Rubber: Provides superior protection against esters and ketones[5]. Consider this option if the compound is dissolved in an ester-based solvent.

Crucial Note: No glove material is impervious forever. Always inspect gloves before use and change them immediately upon any sign of contamination or degradation[3].

Body Protection
  • A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, must be worn at all times[3].

  • For tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed[3].

Respiratory Protection

Work must be conducted in a fume hood to prevent inhalation. However, in the event of a spill or if there is a risk of generating dust or aerosols outside of a hood:

  • A NIOSH-approved respirator with combination organic vapor and P100 (particulate) cartridges is required[6].

  • Note: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing.

Procedural Guidance: Donning, Doffing, and Disposal

A disciplined approach to putting on and removing PPE is as important as the equipment itself.

Step-by-Step Donning Sequence
  • Body and Legs: Don lab coat and any required apron.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Place goggles and face shield (if needed) over respirator straps[5].

  • Gloves: Don inner nitrile gloves, followed by the appropriate outer gloves (e.g., Neoprene). Ensure the cuffs of the outer gloves are pulled up over the sleeves of the lab coat[5].

Step-by-Step Doffing (Removal) Sequence

The goal is to touch contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the most contaminated items first. Peel off the outer gloves without touching your bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Unbutton and peel forward, turning it inside out as you remove it.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove the final layer of gloves, again without touching your bare skin.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water[7].

Spill and Disposal Plan
  • Spills: In case of a spill, evacuate the area and alert personnel. Don additional PPE, including a respirator and chemical-resistant boots, before cleanup[1]. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal[8].

  • Disposal: All contaminated PPE and chemical waste must be treated as hazardous waste. The chemical itself should be disposed of by dissolving it in a combustible solvent and burning it in a licensed chemical incinerator, in accordance with all federal, state, and local regulations[1][9].

Visual Workflow: PPE Selection and Use

The following diagram outlines the decision-making process for ensuring proper protection when handling (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid.

PPE_Workflow start Start: Prepare to Handle Compound assess_risk 1. Assess Hazards - Skin Irritant (H315) - Serious Eye Damage (H318) - Respiratory Irritant (H335) start->assess_risk fume_hood 2. Primary Control: Work in Chemical Fume Hood? assess_risk->fume_hood core_ppe 3. Don Core PPE - Safety Goggles (ANSI Z87.1) - Double Gloves (Nitrile + Neoprene) - FR/Cotton Lab Coat fume_hood->core_ppe Yes no_hood STOP Do Not Proceed Consult EHS fume_hood->no_hood No splash_risk 4. Assess Splash/Aerosol Risk core_ppe->splash_risk enhanced_ppe 5. Add Enhanced PPE - Face Shield over Goggles - Chemical Apron splash_risk->enhanced_ppe Yes perform_work 6. Perform Work in Fume Hood splash_risk->perform_work No enhanced_ppe->perform_work doffing 7. Follow Safe Doffing Procedure perform_work->doffing disposal 8. Dispose of PPE & Chemical as Hazardous Waste doffing->disposal end End: Wash Hands Thoroughly disposal->end

Caption: PPE selection and use workflow for the target compound.

References

  • Matrix Scientific. (2017, February 16). SAFETY DATA SHEET: 4-(Benzyloxy)-4-oxobutanoic acid. Link

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethyl 3-methyl-2-oxobutyrate. Link

  • 3M. (2024, March 13). Safety Data Sheet: 3M™ Scotch-Weld™ Urethane Adhesive EC-3587 B/A Class B-1/4 Gray, Part B. Link

  • MilliporeSigma. (2025, November 4). SAFETY DATA SHEET. Link

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Link

  • CATO Research Chemicals Inc. SAFETY DATA SHEETS. Link

  • Matrix Fine Chemicals. 3-CYCLOHEXYL-4-METHOXY-4-OXOBUTANOIC ACID | CAS 213270-44-1. Link

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Link

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Link

  • HPE Support. Safety Guidelines for Handling Chemicals. Link

  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Link

  • Freeman Manufacturing & Supply Co. (2012, November 28). Material Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Link

  • PubChem. 4-Methoxy-3-methyl-4-oxobutanoic acid. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.